Fusidic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPWNUMDGFDKC-MZJAQBGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
751-94-0 (hydrochloride salt) | |
| Record name | Fusidic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023086 | |
| Record name | Fusidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.21e-03 g/L | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6990-06-3 | |
| Record name | Fusidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fusidic acid [USAN:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02703 | |
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| Record name | fusidic acid | |
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| Record name | Fusidic acid | |
| Source | EPA DSSTox | |
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| Record name | Fusidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUSIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XE10C19C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192.5 °C | |
| Record name | Fusidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Origin of Fusidic Acid from Fusidium coccineum
This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies related to this compound, a significant antibiotic derived from the fungus Fusidium coccineum. It is designed to serve as a detailed resource for professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
This compound is a bacteriostatic antibiotic belonging to the fusidane class of steroids.[1] First isolated in 1960, it has a unique steroidal structure and exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[2][3] Clinically, this compound is primarily used to treat infections caused by Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][4] Its discovery from Fusidium coccineum marked a significant advancement in the development of antibiotics with novel mechanisms of action.[2][5]
Discovery and Origin
This compound was discovered and isolated in 1960 by researchers at Leo Pharma in Ballerup, Denmark.[5][6] The antibiotic was derived from the fermentation broth of the fungus Fusidium coccineum.[7][8] While F. coccineum is the primary source, this compound has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[6] The initial clinical use of this compound began in 1962.[2][6] A unique characteristic of its production is that this compound is not secreted into the fermentation medium but must be extracted from the fungal mycelium, which adds complexity to its isolation and purification process.[9]
Physicochemical and Antimicrobial Properties
The fundamental properties of this compound are summarized in the tables below, providing key quantitative data for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₆ | [3][10] |
| Molecular Weight | 516.71 g/mol | [3][10] |
| Melting Point | 192-193 °C | [3][11] |
| pKa | 5.35 | [3][10] |
| Solubility in Water | 5.21 x 10⁻³ g/L | [10] |
| Optical Rotation [α]D²⁰ | -9° (in chloroform) | [3] |
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G).[4][9] It binds to the EF-G-ribosome complex, preventing the release of EF-G and thereby stalling the translocation of the ribosome along the mRNA.[12][13] This unique mechanism of action means there is little to no cross-resistance with other classes of antibiotics.[4][9] While primarily bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[14]
Spectrum of Antimicrobial Activity
This compound is most effective against Gram-positive bacteria.[9][14] It demonstrates potent activity against Staphylococcus species (including MRSA), Streptococcus species, and Corynebacterium species.[5][15] Its activity against most Gram-negative bacteria is limited, with the exception of Neisseria and Bacteroides species, which may show sensitivity.[14]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus | 0.03 - 0.12 | [9] |
| Staphylococcus aureus (MRSA) | ≤ 0.25 | [9] |
| Streptococcus pyogenes | 4 - 8 | [9] |
| Enterococcus spp. | 4 | [9] |
| Mycobacterium tuberculosis | 8 - 64 | [2] |
Experimental Protocols
This section details the methodologies for the fermentation of Fusidium coccineum to produce this compound, its subsequent isolation and purification, and the determination of its antimicrobial activity.
Fermentation of Fusidium coccineum for this compound Production
The production of this compound is achieved through a multi-stage fermentation process.[16]
a) Seed Culture Preparation:
-
A spore suspension of Fusidium coccineum (e.g., ATCC 14700) is prepared with a concentration of approximately 10⁶ spores/mL.[17]
-
The spore suspension is inoculated into a seed culture medium in a shake flask.[17]
-
The seed culture is incubated at 25-28 °C for 48 hours with shaking at approximately 200 rpm.[16]
-
The vigorously grown seed culture is then transferred to a larger seed tank for further propagation before inoculating the main fermentation vessel.[16]
b) Fermentation Medium and Conditions:
-
Seed Medium Composition (g/L): Sucrose 25, Glycerol 6, Cottonseed meal 15, Soybean powder 1.5, (NH₄)₂SO₄ 2, KH₂PO₄ 0.15, MgSO₄·7H₂O 0.02, FeCl₃·6H₂O 0.02. The pH is adjusted to 7.2.[17]
-
Production Medium Composition (g/L): Sucrose 30, Glycerol 6.5, Cottonseed meal 25, Soybean powder 2, (NH₄)₂SO₄ 2.5, KH₂PO₄ 0.25, MgSO₄·7H₂O 0.025, FeCl₃·6H₂O 0.025. The pH is adjusted to 6.8.[17]
-
Fermentation Parameters:
It has been observed that increased concentrations of carbon sources stimulate this compound production, while high levels of certain nitrogen forms can decrease the yield.[18][19]
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fungal biomass.
-
Biomass Separation: At the end of the fermentation, the pH of the broth is adjusted to an acidic level to insolubilize the this compound, causing it to precipitate with the biomass. The solid mass is then separated from the fermentation broth by filtration.[20]
-
Solvent Extraction: The filtered biomass containing this compound is extracted with a water-immiscible organic solvent, such as methylene chloride or ethyl acetate.[20][21]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[21]
-
Chromatographic Separation: The crude extract is subjected to column chromatography using silica gel (200-300 mesh). A gradient elution with petroleum ether and ethyl acetate is used to separate the this compound from other metabolites.[21]
-
Crystallization and Recrystallization: The purified this compound is crystallized from a solvent such as anhydrous methanol. Further purification can be achieved by recrystallization from a methanol-water solution (e.g., 20-25% methanol).[22]
-
Final Product: The resulting product is a high-purity crystalline this compound (>98% purity).[20]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of an antibiotic.[13]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[13]
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in an appropriate solvent. Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic in the broth medium.[13]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antibiotic) and a negative control well (containing only broth) are included. The plate is then incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[13]
Biosynthesis and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of this compound and the key experimental workflows.
Biosynthesis of this compound
The biosynthesis of this compound in F. coccineum begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the key intermediate, (3S)-2,3-oxidosqualene. This intermediate is then cyclized and further modified by multiple enzymes, including cytochrome P450s and short-chain dehydrogenases/reductases, to yield this compound.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities and Structure–Activity Relationships of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. discofinechem.com [discofinechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [m.zk.grandiospharm.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 6990-06-3 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scribd.com [scribd.com]
- 16. CN101812498A - Fermentation production method of this compound - Google Patents [patents.google.com]
- 17. CN101818186A - Culture medium for producing this compound by fermentation method - Google Patents [patents.google.com]
- 18. [Characteristics of fucidin biosynthesis by a Fusidium coccineum 257 A strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Some characteristics of fucidin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ES2204331B1 - PROCEDURE FOR OBTAINING this compound FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
- 21. Method for preparing this compound through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 22. RU2192470C2 - Method of this compound preparing - Google Patents [patents.google.com]
- 23. High-yield strain of this compound obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusidic Acid's Mechanism of Action on Bacterial Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that exhibits potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique steroidal structure and mechanism of action, which involves the inhibition of bacterial protein synthesis, set it apart from other major antibiotic classes.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound disrupts bacterial protein synthesis, with a focus on its interaction with Elongation Factor G (EF-G) and the ribosome. This document details the key experimental findings, presents quantitative data, outlines methodologies of pivotal experiments, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action: Stalling the Ribosome
This compound's primary target is the elongation phase of bacterial protein synthesis.[2] It specifically interferes with the function of Elongation Factor G (EF-G), a GTPase essential for the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step for the continuation of the polypeptide chain elongation.[2][4]
The mechanism unfolds as follows:
-
Binding to the Ribosome-EF-G Complex: this compound has a low affinity for free EF-G but exhibits a strong affinity for the EF-G-ribosome complex.[3]
-
Trapping EF-G after GTP Hydrolysis: Following the hydrolysis of GTP by EF-G, which provides the energy for translocation, this compound binds to a pocket formed by domains I, II, and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[5][6] This binding event traps EF-G in its GDP-bound state on the ribosome.[3][4]
-
Inhibition of EF-G Release: The presence of this compound stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes necessary for the release of EF-G.[2][4]
-
Halting Protein Synthesis: With EF-G stalled on the ribosome, the A-site remains blocked, preventing the accommodation of a new aminoacyl-tRNA. This effectively arrests the elongation cycle and, consequently, bacterial protein synthesis.[2]
Recent studies have revealed that this compound can target EF-G at multiple stages of the translocation process, including an early translocation state and an intermediate state, ultimately leading to the stalling of the ribosome.[3][4] While the inhibition of translocation is considered the primary mode of its antibacterial action, this compound has also been shown to inhibit ribosome recycling, a process also mediated by EF-G.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory activity of this compound.
| Parameter | Value | Organism/System | Reference |
| Inhibition Constant (KI) | 1 µM | E. coli (apo-ribosome-induced GTP hydrolysis) | [4] |
| 0.6 µM | E. coli (peptide elongation cycle) | [4] | |
| 50% Inhibitory Concentration (IC50) | ~0.1 µM | Ribosome disassembly by EF-G/RRF | [7] |
| ~200 µM | EF-G turnover (assayed by translocation) | [7] | |
| K50% | ~1 µM | FA inhibition of multiple rounds of GTP hydrolysis | [3] |
Key Experimental Protocols
Nitrocellulose Filter Binding Assay for 70S-EF-G-GDP-FA Complex Formation
This assay is used to quantify the formation of the stable complex between the 70S ribosome, EF-G, and this compound in the presence of GTP.
Materials:
-
70S ribosomes
-
Purified EF-G
-
[³H]GTP (tritiated GTP)
-
This compound
-
TAM Buffer: 10 mM Tris (pH 7.5), 10 mM ammonium chloride, 10 mM magnesium acetate, 0.3 mM this compound
-
Nitrocellulose membrane filters (0.45 µm)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 1 µM 70S ribosomes, 5 µM EF-G, 10 µM [³H]GTP, and 0.5 mM this compound in TAM buffer.[8]
-
Incubate the mixture at 37°C for 5 minutes to allow for complex formation.[8]
-
Filter 50 µl of the reaction mixture through a nitrocellulose membrane filter pre-soaked in TAM buffer.[8]
-
Wash the filter with 5 ml of TAM buffer to remove unbound components.[8]
-
The amount of the 70S-EF-G-[³H]GDP-FA complex retained on the filter is quantified by measuring the radioactivity using a scintillation counter.[8]
In Vitro Transcription-Translation (IVTT) Assay
This assay assesses the inhibitory effect of this compound on the overall process of protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract (or a commercial IVTT kit)
-
DNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound at various concentrations
Procedure:
-
Set up the IVTT reaction according to the manufacturer's instructions, typically including the S30 extract, DNA template, amino acids, and energy source.
-
Add this compound to the reactions at a range of final concentrations.
-
Incubate the reactions at 37°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantify the amount of synthesized reporter protein. For luciferase, this is done by measuring luminescence after adding the appropriate substrate.
-
The IC50 value can be determined by plotting the percentage of protein synthesis inhibition against the concentration of this compound.
Stopped-Flow and Quench-Flow Kinetic Analysis
These rapid kinetics techniques are employed to study the individual steps of the translocation process and how they are affected by this compound.
Stopped-Flow Spectroscopy:
-
Reactants (e.g., pre-translocation ribosomal complex and EF-G with GTP and this compound) are rapidly mixed.[4]
-
The reaction is monitored in real-time by a spectroscopic signal, such as changes in fluorescence or light scattering, to measure rates of conformational changes or complex formation.[4] For example, ribosome splitting can be monitored by the decrease in Rayleigh light scattering.[4]
Quench-Flow:
-
Reactants are mixed for a defined, short period.[4]
-
The reaction is then rapidly stopped ("quenched"), often by the addition of acid.[4]
-
The products of the reaction at that specific time point are then analyzed, for instance, by HPLC to measure GTP hydrolysis.[4] By varying the reaction time before quenching, the kinetics of the reaction can be determined.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-EF-G-Fusidic Acid Complex
Cryo-EM is used to visualize the three-dimensional structure of the stalled ribosomal complex at near-atomic resolution.
Procedure Outline:
-
Complex Formation: The 70S ribosome-EF-G-GDP-fusidic acid complex is prepared by incubating purified 70S ribosomes, EF-G, GTP, and this compound.[9]
-
Grid Preparation: A small volume of the complex solution is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. Thousands of images of individual ribosomal particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate a high-resolution three-dimensional map of the complex.[5]
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map to reveal the detailed interactions between this compound, EF-G, and the ribosome.[5]
X-ray Crystallography of the Ribosome-EF-G-Fusidic Acid Complex
X-ray crystallography provides high-resolution structural information of the stalled complex.
Procedure Outline:
-
Crystallization: The purified Ribosome-EF-G-Fusidic Acid complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex, into which an atomic model is built and refined to yield a high-resolution three-dimensional structure.[6]
Visualizations
Mechanism of this compound Action
Caption: The inhibitory pathway of this compound on bacterial protein synthesis.
Experimental Workflow: Nitrocellulose Filter Binding Assay
Caption: Workflow for the nitrocellulose filter binding assay.
Conclusion
This compound's mechanism of action is a well-defined process that involves the specific targeting and trapping of the elongation factor G on the bacterial ribosome, post-GTP hydrolysis. This leads to a stall in the translocation step of protein synthesis, ultimately inhibiting bacterial growth. The detailed understanding of this mechanism, facilitated by a range of biochemical and structural biology techniques, provides a solid foundation for the rational design of novel this compound derivatives with improved potency and resistance profiles. The experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the nuances of this antibiotic's interaction with the bacterial translation machinery.
References
- 1. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the Staphylococcus aureus ribosome inhibited by this compound and this compound cyclopentane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of the ribosome with elongation factor G trapped in the posttranslocational state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Elongation Factor-G-mediated this compound Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of elongation factor G on the Escherichia coli 70S ribosome: The mechanism of translocation - PMC [pmc.ncbi.nlm.nih.gov]
Elongation Factor G (EF-G) as the Target of Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the antibiotic fusidic acid and its molecular target, Elongation Factor G (EF-G), a critical component of the bacterial protein synthesis machinery. It delves into the mechanism of action, the molecular basis of resistance, and detailed experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering in-depth technical details and data-driven insights.
Introduction: Elongation Factor G and this compound
Elongation Factor G (EF-G) is a prokaryotic GTPase that plays a crucial role in the translocation of messenger RNA (mRNA) and transfer RNA (tRNA) through the ribosome during protein synthesis.[1] This essential process ensures the sequential addition of amino acids to the growing polypeptide chain. This compound, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, effectively halts bacterial growth by specifically targeting EF-G.[2][3][4] Its primary clinical application is in the treatment of infections caused by Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3]
Mechanism of Action: this compound's Inhibition of EF-G
This compound's inhibitory action is not on free EF-G but on the EF-G-ribosome complex.[5] During the elongation cycle of protein synthesis, EF-G, in its GTP-bound state, binds to the ribosome to facilitate the translocation of the peptidyl-tRNA from the A-site to the P-site.[1] Following this, GTP is hydrolyzed to GDP, which would normally lead to a conformational change in EF-G and its subsequent release from the ribosome, freeing the A-site for the next aminoacyl-tRNA.
This compound binds to a pocket at the interface of domains I, II, and III of EF-G, but only after GTP hydrolysis has occurred.[6] This binding event traps EF-G in a post-translocation state on the ribosome, preventing its dissociation.[3][7] By locking EF-G on the ribosome, this compound effectively stalls protein synthesis, leading to the bacteriostatic effect.[2][3]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound Inhibition of Protein Synthesis.
Quantitative Data
The interaction between this compound and EF-G, and its subsequent effect on bacterial growth, can be quantified through various parameters.
| Parameter | Organism/System | Value | Reference |
| Inhibition Constant (KI) | E. coli biochemical system | 0.6 µM | [8] |
| 50% Inhibitory Concentration (IC50) | Ribosome disassembly by EF-G/RRF | ~0.1 µM | [9] |
| Dissociation Constant (Kd) of FusB for EF-G | S. aureus | 63 ± 5 nM | [10] |
| Dissociation Constant (Kd) of FusC for EF-G | S. aureus | 25 ± 2 nM | [10] |
| Minimum Inhibitory Concentration (MIC90) for MSSA (USA) | S. aureus | 0.12 µg/mL | [11] |
| Minimum Inhibitory Concentration (MIC90) for MRSA (USA) | S. aureus | 0.12 µg/mL | [11] |
| Minimum Inhibitory Concentration (MIC90) for CoNS (USA) | Coagulase-negative staphylococci | 0.12 µg/mL | [11] |
| Minimum Inhibitory Concentration (MIC90) for MSSA (Canada) | S. aureus | 0.25 µg/mL | [11] |
| Minimum Inhibitory Concentration (MIC90) for MRSA (Canada) | S. aureus | 0.25 µg/mL | [11] |
| Minimum Inhibitory Concentration (MIC) Range | M. genitalium | 0.31 to 4 µg/mL | [12] |
Mechanisms of Resistance to this compound
Bacterial resistance to this compound primarily arises from two mechanisms: alterations in the drug target (EF-G) and protection of the target.
-
fusA Gene Mutations: Mutations in the fusA gene, which encodes EF-G, are a common cause of high-level resistance.[13][14] These mutations can either directly interfere with the binding of this compound or destabilize the this compound-induced stalled state of EF-G on the ribosome.[13] However, these mutations can sometimes come at a fitness cost to the bacterium.[13]
-
FusB-type Proteins: The most prevalent mechanism of resistance, particularly in S. aureus, involves the acquisition of plasmid-encoded fusB-like genes (fusB, fusC, fusD).[13][15] These genes encode proteins that bind to the EF-G-ribosome complex that is stalled by this compound and actively promote the release of EF-G from the ribosome, thereby allowing protein synthesis to resume.[13][16]
Logical Relationship of this compound Resistance Mechanisms
Caption: Overview of this compound Resistance Mechanisms.
Experimental Protocols
X-ray Crystallography of the EF-G-Ribosome-Fusidic Acid Complex
This protocol aims to determine the three-dimensional structure of EF-G in complex with the ribosome and this compound.
-
Preparation of Ribosomes and EF-G:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.
-
Overexpress and purify EF-G, often with a histidine tag for affinity chromatography.
-
-
Complex Formation:
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). This involves mixing the complex solution with a reservoir solution containing precipitants (e.g., polyethylene glycol).
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray Crystallography of the EF-G-Ribosome Complex.
Kinetic Analysis of EF-G Inhibition by this compound using Stopped-Flow and Quench-Flow Techniques
These methods are used to study the kinetics of this compound's inhibition of EF-G-dependent processes on the ribosome.
-
Preparation of Reagents:
-
Prepare highly active 70S ribosomes, purified EF-G, and other translation components (e.g., tRNA, mRNA, GTP).
-
Prepare solutions of this compound at various concentrations.
-
-
Stopped-Flow Measurement of Ribosome Splitting:
-
This technique is used to monitor the dissociation of the 70S ribosome into its 30S and 50S subunits, a process facilitated by EF-G and Ribosome Recycling Factor (RRF).[8]
-
A solution containing post-termination ribosomal complexes is rapidly mixed with a solution containing EF-G, RRF, and varying concentrations of this compound in a stopped-flow apparatus.
-
The change in light scattering is monitored over time, which is proportional to the extent of ribosome splitting.[7]
-
-
Quench-Flow Measurement of GTP Hydrolysis and Peptide Bond Formation:
-
This method allows for the study of single-turnover events.
-
For GTP hydrolysis, a reaction mixture containing ribosomes, EF-G, and [γ-³²P]GTP is rapidly mixed with this compound. The reaction is quenched at different time points with acid, and the amount of released ³²P-inorganic phosphate is quantified.[7]
-
For peptide bond formation, an initiation complex with a radiolabeled amino acid is mixed with the elongation components, EF-G, and this compound. The reaction is quenched, and the formation of dipeptides is analyzed by techniques such as HPLC.[5]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Broth Microdilution Method:
-
Prepare a serial two-fold dilution of this compound in a multi-well plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
-
-
Agar Dilution Method:
-
Prepare a series of agar plates, each containing a different concentration of this compound.
-
Spot a standardized inoculum of the test bacteria onto the surface of each plate.
-
Incubate the plates and determine the MIC as the lowest concentration of this compound that inhibits visible growth.[18]
-
Conclusion
The interaction between this compound and Elongation Factor G is a well-characterized example of targeted antibiotic action. By stabilizing the EF-G-ribosome complex, this compound effectively halts bacterial protein synthesis. Understanding the molecular details of this interaction, the kinetics of inhibition, and the mechanisms of resistance is crucial for the continued clinical use of this compound and for the development of new antibiotics that can overcome existing resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important antibiotic-target pair.
References
- 1. EF-G - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of FusB: an elongation factor G-binding this compound resistance protein active in ribosomal translocation and recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Elongation Factor-G-mediated this compound Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of global patterns and the genetics of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC determination of this compound and of ciprofloxacin using multidisk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusidic Acid: A Comprehensive Analysis of its In-Vitro Activity Against Gram-Positive Bacteria
For Immediate Release
This technical guide provides an in-depth overview of the spectrum of activity of fusidic acid against a range of clinically relevant Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies for susceptibility testing, and visualizes the underlying mechanism of action.
Introduction
This compound is a bacteriostatic antibiotic that has been in clinical use for decades, valued for its potent activity against staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, targeting bacterial protein synthesis by inhibiting elongation factor G (EF-G), results in a low potential for cross-resistance with other antibiotic classes.[4][5][6] This guide serves as a technical resource, offering a detailed examination of this compound's efficacy against a variety of Gram-positive pathogens.
Spectrum of Activity: Quantitative Analysis
This compound demonstrates a narrow but potent spectrum of activity, primarily targeting Gram-positive cocci.[5][6] Its efficacy varies across different species, with exceptional activity against staphylococci. The following tables summarize the in-vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) data from various studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In-Vitro Activity of this compound against Staphylococcus Species
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | ≤0.06 - >8 | [4][7][8] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | ≤0.06 - >8 | [4][7][8] |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | ≤0.06 - >8 | [7][8] |
Table 2: In-Vitro Activity of this compound against Streptococcus and Enterococcus Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Streptococcus pyogenes (Group A) | 4 | 8 | 1 - >8 | [4][7] |
| Streptococcus agalactiae (Group B) | - | 8 | - | [4] |
| Viridans Group Streptococci | >8 | >8 | 1 - >8 | [4][7] |
| Enterococcus faecalis | 4 | 4 | 2 - 8 | [7][9][10] |
| Enterococcus faecium | 4 | 4 | 2 - 8 | [9] |
Table 3: In-Vitro Activity of this compound against Other Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Corynebacterium spp. | ≤0.12 | [4] |
| Clostridium difficile | MIC₉₀ = 2 | [4] |
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][6] It specifically targets elongation factor G (EF-G), a crucial protein involved in the translocation of the ribosome along mRNA during protein synthesis.[11] this compound binds to the EF-G-ribosome complex after GTP hydrolysis, locking EF-G on the ribosome and preventing its release.[11][12] This stalls the entire process of peptide chain elongation, ultimately halting bacterial growth.[6][11]
Mechanism of action of this compound.
Experimental Protocols for Susceptibility Testing
Accurate determination of this compound's in-vitro activity is crucial for both clinical and research purposes. The following are detailed protocols for standard susceptibility testing methods.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB to a working concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the working solution in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Broth microdilution workflow.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound disks (e.g., 10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.
-
Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoints from organizations like EUCAST or CLSI.[13][14][15][16]
Resistance Mechanisms
Resistance to this compound in staphylococci can arise through several mechanisms.[12][17] The most common is the acquisition of fusB-type genes, which encode proteins that protect EF-G from the action of this compound.[12][18] Another significant mechanism involves point mutations in the chromosomal fusA gene, which encodes EF-G itself, altering the drug's binding site.[1][17] A less common mechanism involves mutations in the fusE gene, which encodes ribosomal protein L6.[12]
Mechanisms of resistance to this compound.
Conclusion
This compound remains a valuable antimicrobial agent with potent activity against key Gram-positive pathogens, particularly Staphylococcus aureus, including MRSA strains. Its distinct mechanism of action makes it a useful option in an era of increasing antibiotic resistance. Understanding its spectrum of activity and the standardized methods for susceptibility testing is essential for its appropriate use in both clinical and research settings. Continued surveillance of resistance patterns is necessary to preserve the long-term efficacy of this important antibiotic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro Activity of this compound (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing this compound as an antimicrobial against enterococci with a low probability of resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of this compound and disk diffusion susceptibility testing criteria for gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. szu.gov.cz [szu.gov.cz]
- 15. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 16. megumed.de [megumed.de]
- 17. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vitro Susceptibility of Staphylococcus aureus to Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Staphylococcus aureus to fusidic acid, a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[1] The guide consolidates recent data on susceptibility patterns, details common experimental protocols for susceptibility testing, and illustrates key resistance mechanisms.
Introduction
This compound interferes with bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.[2] While it has been used clinically for decades in many parts of the world, it is not yet licensed for use in the United States.[3] It demonstrates potent activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] However, the emergence of resistance is a significant concern, often associated with topical monotherapy.[6] This guide serves as a resource for understanding the nuances of this compound's activity against S. aureus and the methodologies used to assess it.
Quantitative Susceptibility Data
The in vitro activity of this compound against S. aureus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize MIC data from various studies, highlighting differences between methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) isolates, as well as regional variations.
Table 1: MIC Distribution of this compound against Staphylococcus aureus
| Study Region/Year | Isolate Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| USA & Canada (1997-2006) | MSSA (USA) | Not Specified | 0.12 | 0 | ||
| MRSA (USA) | Not Specified | 0.12 | 0 | [7] | ||
| MSSA (Canada) | Not Specified | 0.25 | Increasing | [7] | ||
| MRSA (Canada) | Not Specified | 0.25 | 12.2 (2005-2006) | [7] | ||
| USA (2008-2009) | S. aureus | 12,707 | 0.12 | 0.25 | 0.35 (Nonsusceptible) | [8][9] |
| MRSA | Not Specified | 0.3 (Nonsusceptible) | [8][9] | |||
| USA (2016) | S. aureus | 1,064 | [10] | |||
| Taiwan | MRSA (this compound-Resistant) | 45 | 32 | >128 | 100 | [11] |
| MSSA (this compound-Resistant) | 26 | 8 | 16 | 100 | [11] | |
| Cystic Fibrosis Patients | MRSA | 40 | (MICs: 0.125-0.5) |
Table 2: this compound Activity against Resistant Phenotypes of S. aureus (USA, 2008-2009)[9]
| Resistant Phenotype | % Susceptible to this compound (≤1 µg/mL) |
| Multidrug-Resistant | 99.3 - 99.9 |
| Methicillin-Resistant (MRSA) | 99.7 |
Mechanisms of Resistance
Resistance to this compound in S. aureus primarily occurs through two main mechanisms: alterations of the drug target site and protection of the target site by FusB family proteins.[11] A third, less common mechanism involves mutations in the ribosomal protein L6 (rplF).[11][12]
Target Site Modification
Mutations in the fusA gene, which encodes the elongation factor G (EF-G), can reduce the binding affinity of this compound to its target.[6][12] This is a common mechanism of resistance, particularly in MRSA, and can lead to high-level resistance with MICs often ≥128 μg/ml.[11]
Target Protection
The acquisition of fusB, fusC, and fusD genes provides another significant resistance mechanism.[11][12] These genes encode proteins that protect the drug target.[11][13] This type of resistance is often plasmid-mediated and typically results in low to moderate level resistance (MICs ≤ 32 μg/ml).[6][11] Studies have shown that fusA mutations are more predominant in MRSA, while fusB and fusC are more common in MSSA.[11]
Caption: Mechanisms of this compound resistance in S. aureus.
Experimental Protocols
Accurate determination of in vitro susceptibility is crucial for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.[14][15]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This is a reference method for determining MIC values.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of S. aureus is prepared, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
This method provides a qualitative assessment of susceptibility.
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.
-
Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 10 µg) is placed on the agar surface.[14]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The zone size is interpreted as susceptible, intermediate, or resistant according to established breakpoints (e.g., EUCAST or CLSI).[14][16]
The Etest provides a quantitative MIC value.
Protocol:
-
Inoculum and Plate Preparation: An MHA plate is inoculated with the S. aureus suspension as described for the disk diffusion method.
-
Etest Strip Application: An Etest strip, which contains a predefined gradient of this compound, is applied to the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as the disk diffusion test.
-
Reading the MIC: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.
Caption: Workflow for S. aureus this compound susceptibility testing.
Time-Kill Assays
Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.
Protocol:
-
Inoculum Preparation: An overnight culture of S. aureus is diluted in a suitable broth (e.g., CAMHB) to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to this compound: this compound is added to the bacterial suspension at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated onto agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[17] this compound is typically considered bacteriostatic, but may exhibit bactericidal activity at high concentrations.[6]
Conclusion
The in vitro susceptibility of Staphylococcus aureus to this compound remains generally high, particularly in regions where its use has been limited.[7][9] However, the potential for resistance development, driven by mechanisms such as fusA mutations and the acquisition of fusB/C genes, necessitates ongoing surveillance and careful stewardship.[6][11] Standardized susceptibility testing methodologies, as outlined by CLSI and EUCAST, are essential for accurate monitoring and for guiding therapeutic decisions and future drug development efforts. This guide provides a foundational understanding of these critical aspects for professionals in the field.
References
- 1. scribd.com [scribd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of this compound (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro antimicrobial findings for this compound tested against contemporary (2008-2009) gram-positive organisms collected in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. szu.gov.cz [szu.gov.cz]
- 16. Disk diffusion interpretive criteria for this compound susceptibility testing of staphylococci by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document synthesizes key data from various studies, outlines experimental methodologies, and presents visual representations of relevant pathways to support research and development activities.
Pharmacokinetic Profile
Oral this compound, typically administered as sodium fusidate, is well-absorbed, with a bioavailability exceeding 90% for film-coated tablets.[3][4][5][6] Its pharmacokinetic profile is characterized by high protein binding, extensive metabolism, and a unique non-linear elimination process known as autoinhibition of clearance.
Absorption
Following oral administration, this compound is readily absorbed from the gastrointestinal tract. The bioavailability of the film-coated tablet formulation is approximately 91%.[4][5][7] However, the absorption can be variable, and the bioavailability of a suspension formulation has been reported to be significantly lower.[4][5]
Effect of Food: The presence of food has been shown to decrease the rate of absorption, leading to a delayed time to maximum concentration (Tmax) and a lower peak plasma concentration (Cmax).[8][9] However, the overall extent of absorption, as measured by the area under the curve (AUC), is not significantly affected by food.[8][9] One study noted an 18% decrease in the extent of bioavailability when administered with food.[8][10][11]
Distribution
This compound is highly bound to plasma proteins, with reported binding percentages ranging from 91% to 99%.[1][3][4] Despite this high degree of protein binding, it demonstrates good penetration into various tissues, including skin blisters, burns, and infected bone and joints.[4]
Metabolism
This compound is extensively metabolized in the liver, with metabolites being the primary form of elimination, mainly through biliary excretion.[8] At least seven metabolites have been identified, some of which possess antimicrobial activity, although less than the parent compound.[4][8] The primary route of metabolism involves phase 1 reactions, primarily mediated by CYP3A4, with some contribution from phase 2 metabolism via UGT1A1.[12][13]
Excretion
The elimination of this compound is primarily non-renal, with the majority of the drug and its metabolites excreted in the bile.[4][8] Renal impairment does not significantly alter the clearance of this compound.[4][14] The elimination half-life is approximately 5 to 6 hours in adults, although it can be longer after multiple doses due to the autoinhibition of its own clearance.[1][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of oral this compound from various studies.
Table 1: Single-Dose Pharmacokinetics of Oral this compound (Film-Coated Tablets) in Healthy Volunteers
| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Reference |
| 250 | 11.6 ± 1.1 | - | - | - | [9] |
| 500 | 14.5 - 30.6 | 1.5 - 4 | - | 8.9 - 11.0 | [4][9][15] |
| 750 | 48.1 ± 3.0 | - | - | - | [9] |
| 1000 | 65.2 ± 4.2 | - | - | - | [9] |
| 500 (with food) | Reduced | Delayed | Not significantly affected | Not significantly affected | [9] |
Table 2: Multiple-Dose and Non-Linear Pharmacokinetics of Oral this compound
| Dosing Regimen | Key Observation | Implication | Reference |
| 500 mg q12h or higher | Decreased apparent total clearance with multiple doses | Drug accumulation is more than predicted from single-dose data | [8][15] |
| Loading Dose (e.g., 1500 mg q12h on day 1) | Achieves steady state within 1 day | Allows for effective concentrations to be reached early in therapy | [8][16] |
| 500 mg q12h | Time to steady state can exceed 3 weeks | A front-loaded dosing regimen may be more optimal | [8] |
Experimental Protocols
Bioavailability and Pharmacokinetic Studies
Study Design: A typical study to assess the pharmacokinetics of oral this compound involves a randomized, crossover design in healthy adult volunteers.[9][16] Both single-dose and multiple-dose regimens are often evaluated.[16] The effect of food is commonly studied by administering the drug under both fasting and fed conditions.[8][9]
Subjects: Studies are generally conducted in healthy adult subjects.[8][16] Exclusion criteria often include a history of clinically significant medical conditions, use of concomitant medications, and abnormal laboratory tests.[16]
Dosing: Doses have ranged from 250 mg to 2200 mg for single-dose studies and various multiple-dose regimens (e.g., 500 mg every 8 or 12 hours).[8][9][10][11][15] Loading dose regimens have also been investigated to achieve steady-state concentrations more rapidly.[16]
Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.
Analytical Method: The concentration of this compound in plasma is typically determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).[8][15][17][18]
-
Sample Preparation: Plasma samples are often prepared by protein precipitation with acetonitrile, followed by centrifugation.[19]
-
Chromatographic Conditions: A C18 column is commonly used for separation.[17] The mobile phase is typically a mixture of acetonitrile and an acidic aqueous buffer.[17]
-
Detection: UV detection is often set at a wavelength of around 235 nm.[17] For LC-MS/MS, specific mass-to-charge ratios for this compound and an internal standard are monitored.[8][15]
-
Validation: The analytical method is validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.[17]
Visualizations
Mechanism of Action
This compound inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome after GTP hydrolysis.[2][20] This action effectively stalls the translocation step of protein synthesis.[2]
Caption: Mechanism of this compound Action on Bacterial Protein Synthesis.
Pharmacokinetic Workflow: ADME of Oral this compound
The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) pathway of orally administered this compound.
Caption: ADME Pathway of Oral this compound.
Drug-Drug Interactions
The hepatic metabolism of this compound, primarily through CYP3A4, makes it susceptible to drug-drug interactions. Co-administration with potent CYP3A4 inducers, such as rifampin, can lead to decreased plasma concentrations of this compound.[3] Conversely, CYP3A4 inhibitors may increase this compound levels. This compound itself can inhibit CYP3A4 and has been associated with an increased risk of rhabdomyolysis when co-administered with statins.[21]
Conclusion
Oral this compound exhibits a favorable pharmacokinetic profile for the treatment of susceptible Gram-positive infections, characterized by high bioavailability and good tissue penetration. Its non-linear pharmacokinetics, specifically the autoinhibition of clearance, necessitates consideration of dosing strategies, such as front-loading, to rapidly achieve therapeutic concentrations. A thorough understanding of its metabolism via CYP3A4 is crucial for managing potential drug-drug interactions. The methodologies and data presented in this guide provide a solid foundation for further research and development of this important antibiotic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bioactivities and Structure–Activity Relationships of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of this compound: Rationale for Front-Loaded Dosing Regimens Due to Autoinhibition of Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tolerance of a new film-coated tablet of sodium fusidate administered as a single oral dose to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of this compound: rationale for front-loaded dosing regimens due to autoinhibition of clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound pharmacology, pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 13. This compound Inhibits Hepatic Transporters and Metabolic Enzymes: Potential Cause of Clinical Drug-Drug Interaction Observed with Statin Coadministration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and protein-binding of this compound in patients with severe renal failure requiring either haemodialysis or continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. A Critical Review of the Properties of this compound and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure and function of FusB: an elongation factor G-binding this compound resistance protein active in ribosomal translocation and recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Fusidic Acid's Anti-inflammatory Potential: A Technical Guide for Researchers
An in-depth exploration of the non-antibiotic properties of fusidic acid, focusing on its immunomodulatory and anti-inflammatory effects demonstrated in various research models. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a bacteriostatic antibiotic primarily used against Gram-positive bacteria, has demonstrated significant anti-inflammatory and immunosuppressive properties independent of its antimicrobial activity.[1][2][3] These characteristics position it as a molecule of interest for further investigation in the context of inflammatory diseases. This technical guide synthesizes key findings from in vitro and in vivo research models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
In Vitro Anti-inflammatory Activity
This compound has been shown to modulate the function of key immune cells and the production of inflammatory mediators in various in vitro settings.
Inhibition of Cytokine Production
Studies have consistently demonstrated this compound's ability to suppress the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). Notably, it inhibits the release of Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ).[1][4] However, it does not appear to affect the production of Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) from activated monocytes.[1][4]
| Cytokine | Cell Type | Inhibition | IC50 / Effective Concentration | Reference |
| IL-1 | Human Blood Mononuclear Cells | Yes | 15 to 50 µg/mL | [1][4] |
| IL-2 | Human T-cells | Yes | 5 to 15 µg/mL | [1][4] |
| IFN-γ | Human T-cells | Yes | 5 to 15 µg/mL | [1][4] |
| TNF-α | Human Blood Mononuclear Cells | No | - | [1][4] |
| IL-6 | Human Blood Mononuclear Cells | No | - | [1][4] |
| IL-1β | Mouse Ear Tissue (in vivo) | Yes | Dose-dependent | [2][5] |
| COX-2 | Mouse Ear Tissue (in vivo) | Yes | Dose-dependent | [2][5] |
Inhibition of T-Lymphocyte Proliferation
A key aspect of this compound's immunomodulatory effect is its reversible inhibition of T-cell proliferation. This has been observed in response to mitogens like phytohemagglutinin (PHA) and in allogeneic cell cultures.[1][4]
| Assay | Cell Type | Inhibition | IC50 | Reference |
| Phytohemagglutinin (PHA)-induced proliferation | Human T-Lymphocytes | Yes | 15 µg/mL | [1][4] |
| Allogeneic cell-induced proliferation | Human T-Lymphocytes | Yes | 15 µg/mL | [1][4] |
In Vivo Anti-inflammatory Models
Animal models have provided further evidence of this compound's anti-inflammatory efficacy.
Formalin-Induced Edema in Rats
Oral administration of this compound has been shown to significantly inhibit edema formation in a rat model of formalin-induced paw edema.[6][7][8] This model is commonly used to assess the efficacy of anti-inflammatory drugs.
| Model | Animal | Treatment | Doses | Outcome | Reference |
| Formalin-induced paw edema | Rat | Oral this compound | 50 and 100 mg/kg for 10 days | Significant inhibition of edema formation (P<0.05) | [6][7][8] |
TPA-Induced Mouse Ear Edema
Topical application of this compound and its hydrogenated derivative effectively reduces ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice.[2][5][9] This effect is associated with the downregulation of pro-inflammatory cytokines in the affected tissue.[2][5]
| Model | Animal | Treatment | Outcome | Reference |
| TPA-induced ear edema | Mouse | Topical this compound | Dose-dependent reduction in ear edema | [2][5][9] |
Molecular Mechanisms of Action
Research suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In a TPA-induced mouse ear edema model, a hydrogenated derivative of this compound was shown to significantly inhibit the expression of p65, IκB-α, and phosphorylated IκB-α (p-IκB-α).[2][5][9]
Experimental Protocols
In Vitro Cytokine Production Assay
Objective: To determine the effect of this compound on cytokine production by activated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation and Treatment: Seed the cells in 96-well plates and stimulate with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) in the presence of varying concentrations of this compound (e.g., 1 to 100 µg/mL). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of cytokines (e.g., IL-1, IL-2, IFN-γ, TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine where a significant inhibitory effect is observed.
In Vivo Formalin-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of orally administered this compound in a rat model of acute inflammation.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Grouping: Divide the rats into control and treatment groups.
-
Treatment: Administer this compound (e.g., 50 and 100 mg/kg) or vehicle (control) orally for a specified period (e.g., 10 days).
-
Induction of Edema: On the final day of treatment, inject a sub-plantar injection of 0.1 mL of 2% formalin solution into the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after formalin injection (e.g., 0, 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Conclusion
The existing body of research provides compelling evidence for the anti-inflammatory and immunomodulatory properties of this compound. Its ability to suppress pro-inflammatory cytokine production, inhibit T-cell proliferation, and ameliorate inflammation in vivo, potentially through the NF-κB pathway, highlights its therapeutic potential beyond its established antibiotic role. Further investigation into the precise molecular mechanisms and the evaluation of its efficacy in a broader range of inflammatory and autoimmune disease models are warranted. The detailed protocols and summarized data in this guide offer a foundation for researchers to design and conduct further studies in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities and Structure–Activity Relationships of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Antibiotic Treatment in Dermatology [mdpi.com]
- 4. This compound, an immunosuppressive drug with functions similar to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological evaluation of this compound and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of this compound on the inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.bau.edu.tr [research.bau.edu.tr]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Fusidic Acid in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of fusidic acid, a crucial antibiotic in clinical use. We will delve into the genetic and enzymatic machinery fungi employ to synthesize this complex triterpenoid antibiotic, present quantitative data from key studies, and detail the experimental protocols used to elucidate this pathway.
Introduction
This compound is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a tetracyclic steroid-like natural product, first isolated from the fungus Fusidium coccineum in 1960.[1][3] Its unique mode of action involves the inhibition of bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[1][4] Understanding its biosynthesis is pivotal for strain improvement, yield optimization, and the generation of novel analogues through synthetic biology approaches.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the fundamental building block of isoprenoids, acetyl-CoA. The pathway can be broadly divided into two major stages: the formation of the triterpenoid precursor, 2,3-oxidosqualene, and its subsequent cyclization and modification to yield this compound. The initial steps are shared with the biosynthesis of ergosterol, a primary sterol in fungi.[5][6][7]
Stage 1: Assembly of the Triterpenoid Precursor
The journey from acetyl-CoA to 2,3-oxidosqualene is a well-established pathway in fungi, known as the mevalonate pathway. This pathway involves a series of enzymatic reactions that build up the 30-carbon precursor, squalene, which is then epoxidized.
Diagram: Mevalonate Pathway to 2,3-Oxidosqualene
Caption: The shared pathway from Acetyl-CoA to 2,3-Oxidosqualene.
Stage 2: The this compound-Specific Pathway
The dedicated pathway to this compound begins with the cyclization of 2,3-oxidosqualene. This part of the pathway is orchestrated by a set of enzymes encoded within a biosynthetic gene cluster (BGC). The this compound BGC has been identified in Fusidium coccineum and heterologously expressed in Aspergillus oryzae to elucidate the functions of the constituent genes.[8]
The key enzymatic steps are:
-
Cyclization: An oxidosqualene cyclase (OSC), specifically a lanosterol synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the protostadienol intermediate.[9][10][11][12]
-
Oxidations and Reductions: A series of cytochrome P450 monooxygenases and short-chain dehydrogenase/reductases (SDRs) then modify the protostadienol core.[5][6][8] These modifications include hydroxylations and ketone formations.
-
Acylation: The final steps involve the attachment of an acetyl group.
Diagram: Biosynthesis of this compound from 2,3-Oxidosqualene
Caption: The dedicated biosynthetic pathway from 2,3-Oxidosqualene to this compound.
The this compound Biosynthetic Gene Cluster
The genes responsible for the conversion of 2,3-oxidosqualene to this compound are organized in a biosynthetic gene cluster (BGC). In Fusidium coccineum, this cluster contains genes encoding the key enzymes required for the pathway.[13] A similar organization is found in other fusidane-type antibiotic producers.[14] The core of the BGC typically includes:
-
An oxidosqualene cyclase (OSC): Catalyzes the initial cyclization.
-
Cytochrome P450 monooxygenases (P450s): Responsible for oxidative modifications.
-
Short-chain dehydrogenases/reductases (SDRs): Involved in redox reactions.
-
Acyltransferases: Catalyze the addition of acyl groups.
The identification of this gene cluster was a significant breakthrough, enabling the heterologous expression of the pathway in other fungal hosts for functional characterization and yield improvement.[8]
Quantitative Data
The heterologous expression of the this compound biosynthetic pathway in Aspergillus oryzae has provided valuable quantitative data on the production of this compound and its intermediates.
| Construct | Major Product(s) | Yield (mg/L) | Reference |
| A. oryzae expressing the six conserved genes from the helvolic acid BGC | 3-keto-fusida-1,17(20),24-trien-21-oic acid | Not specified | [8] |
| A. oryzae expressing the six conserved genes + fusB1 | 3-keto-11α-hydroxy-fusida-1,17(20),24-trien-21-oic acid | Not specified | [8] |
| A. oryzae expressing the six conserved genes + fusC1 | 3β-hydroxy-fusida-1,17(20),24-trien-21-oic acid | Not specified | [8] |
| A. oryzae expressing the six conserved genes + fusB1 + fusC1 | This compound | ~14.3 | [8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genomic analysis, molecular biology techniques, and analytical chemistry.
5.1. Identification of the Biosynthetic Gene Cluster
A common workflow for identifying the BGC is as follows:
Diagram: Workflow for BGC Identification
Caption: A typical experimental workflow for identifying a biosynthetic gene cluster.
5.2. Heterologous Expression in Aspergillus oryzae
Aspergillus oryzae has been successfully used as a heterologous host to express the this compound BGC and characterize the function of its genes.[8]
Protocol Outline:
-
Gene Amplification: The genes of interest (fusB1, fusC1, etc.) are amplified from the genomic DNA or cDNA of Fusidium coccineum.
-
Plasmid Construction: The amplified genes are cloned into fungal expression vectors, often under the control of strong, inducible promoters.
-
Fungal Transformation: The expression plasmids are introduced into a suitable A. oryzae host strain, typically through protoplast transformation.
-
Cultivation and Induction: The transformed fungal strains are cultivated under conditions that induce the expression of the heterologous genes.
-
Metabolite Extraction and Analysis: The culture broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the produced metabolites.
5.3. In Vitro Enzymatic Assays
To confirm the specific function of an enzyme, in vitro assays are performed.
Protocol Outline for FusC1 Characterization: [8]
-
Protein Expression and Purification: The gene encoding the enzyme (e.g., fusC1) is cloned into an expression vector for a suitable host like E. coli. The recombinant protein is then overexpressed and purified.
-
Enzymatic Reaction: The purified enzyme is incubated with its putative substrate (e.g., 3-keto-fusida-1,17(20),24-trien-21-oic acid) in a suitable buffer with any necessary cofactors (e.g., NADPH).
-
Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted.
-
Product Analysis: The reaction products are analyzed by HPLC and LC-MS to confirm the conversion of the substrate to the expected product.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is a significant achievement in natural product research. It not only provides a deep understanding of how this important antibiotic is synthesized in nature but also opens up new avenues for its industrial production and modification. Future research may focus on:
-
Enzyme Engineering: Modifying the enzymes in the pathway to create novel this compound analogues with improved activity or a broader spectrum.
-
Metabolic Engineering: Optimizing the expression of the biosynthetic genes and engineering the host metabolism to enhance the yield of this compound.
-
Regulatory Mechanisms: Investigating the regulatory networks that control the expression of the this compound BGC to further improve production.
This guide serves as a foundational resource for researchers aiming to work with and innovate upon the biosynthesis of this clinically vital antibiotic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of this compound Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Subinhibitory Concentrations of this compound May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. High-yield strain of this compound obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of clinically used antibiotic this compound and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 11. Conversion of lanosterol into a compound with the carbon skeleton of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | Squalene 2,3-epoxide cyclizes, forming lanosterol [reactome.org]
- 13. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fusidic Acid In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to fusidic acid. The methodologies outlined are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction to this compound
This compound is a steroid-like antibiotic primarily used to treat staphylococcal infections.[1][2] It functions by inhibiting bacterial protein synthesis through the prevention of elongation factor G (EF-G) release from the ribosome, which effectively halts the translation process.[1][3] While its action is mainly bacteriostatic, at higher concentrations, it can be bactericidal.[1] Resistance to this compound can emerge through various mechanisms, including mutations in the fusA gene encoding EF-G, or through the acquisition of resistance genes like fusB and fusC which offer target protection.[1][3][4]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion breakpoints for this compound against Staphylococcus aureus, as well as the quality control ranges for reference strains.
Table 1: this compound MIC and Disk Diffusion Breakpoints for Staphylococcus aureus
| Method | Disk Content | Susceptible | Intermediate | Resistant | Reference |
| MIC (µg/mL) | N/A | ≤1 | - | - | [5] |
| Disk Diffusion (mm) | 10 µg | ≥22 | 20-21 | ≤19 | [5] |
Table 2: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) | Reference |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.06 - 0.25 | N/A | [5][6] |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (10 µg) | N/A | 24 - 32 | [5] |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 4 - 32 | N/A | [6] |
| Streptococcus pneumoniae ATCC 49619 | Disk Diffusion (10 µg) | N/A | 8 - 16 | [5] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, a standard for quantitative susceptibility testing.
Materials:
-
This compound reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile diluents (e.g., saline)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. c. Add 100 µL of the starting this compound concentration to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[7]
-
Reading Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound with no visible bacterial growth.[8]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to this compound.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
10 µg this compound disks
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. b. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Application of this compound Disk: a. Aseptically place a 10 µg this compound disk onto the center of the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.[5]
-
Reading Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[5] b. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints provided in Table 1.
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC of this compound.
Materials:
-
Mueller-Hinton agar
-
This compound reference powder
-
Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates with this compound: a. Prepare molten Mueller-Hinton agar and cool to 45-50°C. b. Prepare serial two-fold dilutions of this compound and add them to the molten agar to achieve the desired final concentrations. c. Pour the agar into sterile Petri dishes and allow them to solidify. d. Include a control plate with no this compound.
-
Preparation of Inoculum: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
Inoculation: a. Using an inoculum replicating device, spot-inoculate the prepared agar plates, including the control plate.
-
Incubation: a. Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Determining the Susceptibility of Bacteria to Fusidic Acid: A Guide to Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of fusidic acid, a critical measure of its antibacterial potency. Understanding the MIC is essential for antimicrobial susceptibility testing, surveillance of resistance trends, and the development of new therapeutic agents. These guidelines synthesize recommendations from leading international bodies, including the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and established laboratory practices. While the Clinical and Laboratory Standards Institute (CLSI) does not currently provide official breakpoints for this compound, the methods described herein are based on standardized procedures.
Introduction to this compound and MIC
This compound is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria by binding to elongation factor G (EF-G) on the ribosome.[1] It is primarily used to treat infections caused by staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for guiding appropriate clinical therapy and monitoring the emergence of resistance.
The primary mechanisms of resistance to this compound involve mutations in the fusA gene, which encodes EF-G, or the acquisition of fusB-group genes that protect the ribosomal target.[2][3] These resistance mechanisms can lead to a significant increase in the MIC value.
Standardized Methodologies for MIC Determination
Several methods can be employed to determine the MIC of this compound. The most common and standardized techniques are broth microdilution, agar dilution, and gradient diffusion.
Broth Microdilution
This method is considered a reference method by both EUCAST and CLSI for many antibiotics and is suitable for testing a large number of isolates simultaneously.[4][5]
Experimental Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (sodium salt) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[5][6] The concentration should be sufficiently high to allow for serial dilutions.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration.[5]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[5]
-
Add 100 µL of the highest this compound concentration to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.[5]
-
Well 11 will serve as a positive control (growth control, no antibiotic), and well 12 will be the negative control (sterility control, no bacteria).[5]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in the first well that shows no visible growth.[5]
-
Agar Dilution
This method involves incorporating the antibiotic directly into the agar medium. It is considered a reference method and is particularly useful for testing fastidious organisms.[8]
Experimental Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C.
-
Add the appropriate volume of each this compound dilution to molten agar to create a range of concentrations (e.g., 0.03 to 128 µg/ml).[8]
-
Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate approximately 10⁴ CFU of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing antibiotic concentrations.[8]
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.[8]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism at the inoculation spot.
-
Gradient Diffusion (Etest)
This method utilizes a predefined, stable gradient of antibiotic on a plastic strip. It is a convenient method that provides a direct MIC reading.[4]
Experimental Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[9]
-
-
Application of the Gradient Strip:
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours.[9]
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9] Studies have shown a high correlation between gradient diffusion and broth microdilution MIC results for this compound.[4][11]
-
Quality Control
For all MIC determination methods, it is imperative to include quality control (QC) strains with known MIC values in each run to ensure the accuracy and reproducibility of the results.
| QC Strain | Method | Proposed QC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.06 - 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 4 - 32 |
Data sourced from CLSI-compliant studies.[12]
Quantitative Data: this compound MIC Ranges
The following tables summarize typical MIC ranges for this compound against key bacterial species. These values can vary based on geographic location and the prevalence of resistance mechanisms.
Table 1: this compound MIC Distribution for Staphylococcus aureus
| Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.12 | ≤0.03 - 32 |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 - 32 | 0.12 - >128 | 0.125 - >128 |
Data compiled from multiple surveillance studies.[8][13][14]
Table 2: EUCAST Clinical Breakpoints for Staphylococcus spp.
| Category | MIC Breakpoint (µg/mL) |
| Susceptible (S) | ≤ 1 |
| Resistant (R) | > 1 |
Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described MIC determination methods.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Workflow for Gradient Diffusion MIC Determination.
Caption: this compound Action and Resistance Mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 10. This compound [himedialabs.com]
- 11. researchgate.net [researchgate.net]
- 12. jmilabs.com [jmilabs.com]
- 13. Activity of this compound Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of this compound (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and clindamycin resistance in community-associated, methicillin-resistant Staphylococcus aureus infections in children of Central Greece - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fusidic Acid in Clinical Trials for Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fusidic acid in clinical trials for skin and soft tissue infections (SSTIs). The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting studies with this established antibacterial agent.
Introduction
This compound is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[1] It is primarily effective against Gram-positive bacteria, including Staphylococcus aureus, which is a common cause of SSTIs.[2][3] this compound is available in topical and oral formulations for the treatment of various skin infections.[3][4] The emergence of resistance, particularly with topical monotherapy, is a significant consideration in its clinical use.[5]
Mechanism of Action
This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis.[6] Specifically, it binds to the elongation factor G (EF-G) on the bacterial ribosome.[2][7] This binding event stalls the translocation of the ribosome along the messenger RNA (mRNA), thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting protein synthesis.[6]
Clinical Trial Data for this compound in SSTIs
The following tables summarize quantitative data from clinical trials evaluating the efficacy and safety of this compound for the treatment of SSTIs.
Table 1: Efficacy of this compound in Skin and Soft Tissue Infections
| Pathogen | Formulation | Cure Rate | Comparator | Source(s) |
| Staphylococcus aureus | Oral | 91-99% | - | [3] |
| Streptococcus pyogenes | Oral | 75-85% | - | [3] |
| Impetigo | Topical Cream | Effective in clearing infection | Placebo | [4] |
| Superficial Skin Sepsis | 2% Ointment vs. 2% Cream | Equally effective | - | [8] |
Table 2: Safety Profile of Topical this compound in Post-Procedure Care
| Treatment Group | Number of Subjects | Adverse Event Rate | Types of Adverse Events | Source(s) |
| This compound | 214 | 1.4% | Erythema, itching | [9] |
| Petrolatum | 215 | 0.5% | Itching | [9] |
Experimental Protocols for a Phase III Clinical Trial
This section outlines a model protocol for a Phase III, randomized, double-blind, multicenter clinical trial to evaluate the efficacy and safety of topical this compound cream compared to a vehicle cream for the treatment of impetigo.
Study Objectives
-
Primary Objective: To assess the clinical success rate of 2% this compound cream in treating impetigo.
-
Secondary Objectives: To evaluate the microbiological cure rate, the time to resolution of symptoms, and the safety and tolerability of 2% this compound cream.
Study Population
-
Inclusion Criteria:
-
Male or female patients aged 2 years and older.
-
Clinical diagnosis of non-bullous or bullous impetigo.
-
Presence of at least one lesion suitable for swabbing for microbiological culture.
-
Written informed consent from the patient or legal guardian.
-
-
Exclusion Criteria:
-
Known hypersensitivity to this compound or any component of the cream.
-
Use of systemic or topical antibiotics within 7 days prior to enrollment.
-
Immunocompromised status.
-
Infection requiring systemic antibiotic therapy as per investigator's judgment.
-
Treatment Regimen
-
Investigational Product: 2% this compound cream.
-
Comparator: Vehicle cream (placebo).
-
Administration: A thin layer of the assigned cream is to be applied to the affected areas three times daily for 7 days.
Study Assessments
-
Screening Visit (Day 0):
-
Informed consent.
-
Demographics and medical history.
-
Physical examination and assessment of impetigo lesions.
-
Swab collection from a target lesion for bacterial culture and sensitivity testing.
-
-
Treatment Period (Days 1-7):
-
Daily application of study medication by the patient/caregiver.
-
Diary to record application times and any adverse events.
-
-
Follow-up Visits (Day 3, Day 8 - End of Treatment, and Day 15 - Test of Cure):
-
Assessment of clinical response (lesion size, erythema, crusting, exudate).
-
Repeat swab collection for microbiological assessment at the End of Treatment visit.
-
Monitoring and recording of adverse events.
-
Endpoints
-
Primary Efficacy Endpoint: Clinical success at the Test of Cure visit, defined as the absence of treated lesions, or improvement such that no further antimicrobial therapy is required.
-
Secondary Efficacy Endpoints:
-
Microbiological cure, defined as the eradication of the baseline pathogen.
-
Time to resolution of signs and symptoms.
-
-
Safety Endpoint: Incidence and severity of adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative trial of fucidin ointment and fucidin cream in skin sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective Clinical Trial of this compound versus Petrolatum in the Postprocedure Care of Clean Dermatologic Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fusidic Acid in Treating Bone and Joint Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that has been a valuable agent in the treatment of bone and joint infections for decades, particularly those caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] Its excellent penetration into bone and joint tissues, oral bioavailability, and unique mechanism of action make it a significant therapeutic option.[2][3] These application notes provide a comprehensive overview of this compound's use in this context, including its mechanism of action, clinical application, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the release of EF-G after GTP hydrolysis. This action stalls the translocation of the ribosome along the mRNA, thereby halting peptide chain elongation.[1]
Signaling Pathway: this compound Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of this compound Action on the Bacterial Ribosome.
Clinical Application and Dosage
This compound is frequently used in the management of acute and chronic osteomyelitis, septic arthritis, and prosthetic joint infections.[4][5][6] Due to the potential for resistance development with monotherapy, it is often administered in combination with other antibiotics, such as rifampicin.[1] However, a drug-drug interaction between this compound and rifampin has been identified, which can lower this compound concentrations.[7]
Table 1: Recommended Dosage of this compound for Bone and Joint Infections [8][9]
| Formulation | Patient Population | Dosage |
| Oral Tablets | Adults | 500 mg three times daily |
| Oral Suspension | Adults | 15 mL (750 mg) three times daily |
| Children (6-12 years) | 10 mL (500 mg) three times daily | |
| Children (1-5 years) | 5 mL (250 mg) three times daily | |
| Children (<1 year) | 1 mL/kg daily, divided into 3 doses | |
| Intravenous Injection | Adults | 500 mg three times daily |
| Children (<12 years) | 20 mg/kg daily, divided into 3 doses |
Quantitative Data
Table 2: In Vitro Susceptibility of Staphylococcus aureus to this compound
| Parameter | Value | Reference |
| MIC₅₀ | 0.12 µg/mL | [10] |
| MIC₉₀ | 0.12 µg/mL | [10] |
| EUCAST Susceptibility Breakpoint | ≤ 1 µg/mL | [5] |
| CLSI Proposed Susceptibility Breakpoint | ≤ 1 µg/mL (≥22 mm zone diameter with 10 µg disk) | [5] |
| Resistance Rate (Asia) | <10% for MRSA | [11] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~91% (film-coated tablets) | [2] |
| Protein Binding | 91-98% | [2][3] |
| Elimination Half-life | 8.9-11.0 hours | [2] |
| Bone Penetration | Good | [2][3] |
| Metabolism | Primarily hepatic | [2] |
Experimental Protocols
Experimental Workflow: Preclinical Evaluation of this compound
Caption: Workflow for Preclinical Evaluation of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][9]
1. Materials:
-
This compound stock solution (dissolved in 95% ethanol at 5 mg/mL)[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolate (e.g., ATCC 29213 as a quality control strain)[5]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Bacterial Inoculum Preparation:
-
Culture S. aureus on a non-selective agar plate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve final concentrations ranging from 0.03 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the sterility control) to a final volume of 100 µL, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: S. aureus Biofilm Assay
This protocol outlines a method for assessing the efficacy of this compound against established S. aureus biofilms.[12][13]
1. Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose and 2% NaCl[12]
-
S. aureus isolate
-
Sterile 96-well flat-bottom polystyrene plates
-
Crystal Violet (0.1%)
-
Resazurin solution
-
Phosphate Buffered Saline (PBS)
2. Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of S. aureus in TSB.
-
Dilute the culture 1:100 in TSB supplemented with glucose and NaCl.
-
Add 200 µL of the diluted culture to each well of the 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Antibiotic Challenge:
-
Gently remove the medium from the wells and wash with PBS to remove planktonic bacteria.
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate for an additional 24-48 hours.
-
-
Quantification of Biofilm:
-
Crystal Violet Staining (Total Biofilm Mass):
-
Remove the medium, wash the wells with PBS.
-
Fix the biofilm with 99% methanol.
-
Stain with 0.1% crystal violet for 15 minutes.
-
Wash with water and air dry.
-
Solubilize the stain with 33% acetic acid and measure the absorbance at 570 nm.
-
-
Resazurin Assay (Metabolic Activity):
-
After the antibiotic challenge, add resazurin solution to each well.
-
Incubate for 1-4 hours.
-
Measure fluorescence to determine the reduction of resazurin by viable bacteria.[12]
-
-
Protocol 3: Animal Model of Osteomyelitis
This protocol describes a rat model of implant-related chronic osteomyelitis.[14][15]
1. Materials:
-
Sprague-Dawley rats
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Small sterile foreign body (e.g., stainless steel wire)
-
Anesthetic agents
-
Surgical instruments
-
This compound for administration
2. Procedure:
-
Surgical Procedure and Inoculation:
-
Anesthetize the rat according to approved animal care protocols.
-
Make an incision over the tibia and expose the bone.
-
Drill a small hole into the medullary canal.
-
Inoculate the medullary canal with a suspension of MRSA.
-
Insert the sterile foreign body into the canal.
-
Close the wound.
-
-
Infection Establishment:
-
Allow the infection to establish for a period of 2-3 weeks.
-
Confirm osteomyelitis through radiographic imaging and clinical signs.
-
-
Treatment:
-
Divide the animals into a treatment group (receiving this compound) and a control group (placebo).
-
Administer this compound orally or systemically at a predetermined dosage and duration.
-
-
Evaluation:
-
At the end of the treatment period, euthanize the animals.
-
Harvest the tibias for:
-
Macroscopic examination: Assess for signs of infection.
-
Microbiological analysis: Quantify the bacterial load in the bone and on the implant.
-
Histopathological examination: Evaluate the inflammatory response and bone destruction.
-
-
Protocol 4: Pharmacokinetic Analysis of this compound in Bone
This protocol outlines a method for measuring this compound concentrations in bone tissue using High-Performance Liquid Chromatography (HPLC).[16][17]
1. Materials:
-
Bone samples from this compound-treated animals
-
Liquid nitrogen
-
Homogenizer
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
-
This compound standard
2. Procedure:
-
Sample Preparation:
-
Excise bone samples and immediately freeze them in liquid nitrogen.
-
Pulverize the frozen bone samples.
-
Extract this compound from the bone powder using a suitable solvent such as acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a mobile phase typically consisting of acetonitrile and water with a pH adjustment.[18]
-
Detect this compound using a UV detector at a wavelength of approximately 210-235 nm.[18]
-
Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
Conclusion
This compound remains a cornerstone in the treatment of bone and joint infections caused by staphylococci. Its favorable pharmacokinetic profile and potent anti-staphylococcal activity make it an effective therapeutic choice, particularly when used in combination therapy to mitigate the risk of resistance. The protocols outlined above provide a framework for the preclinical evaluation of this compound and its derivatives, facilitating further research and development in this critical area of infectious disease management.
References
- 1. Frontiers | Subinhibitory Concentrations of this compound May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]
- 2. Study on Antibiotic Treatment for Hip and Knee Joint Infections Using Linezolid, this compound, and Rifampicin [essais-cliniques.be]
- 3. This compound pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in bone and joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An in vitro biofilm model of Staphylococcus aureus infection of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subinhibitory Concentrations of this compound May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. facm.ucl.ac.be [facm.ucl.ac.be]
- 13. In vitro biofilm formation by Staphylococcus aureus isolated from wounds of hospital-admitted patients and their association with antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Addition of this compound impregnated bone cement to systemic teicoplanin therapy in the treatment of rat osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of sodium fusidate and this compound in dosage forms by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Fusidic Acid Eye Drops: Application Notes and Protocols for Ocular Infection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fusidic acid eye drops in the treatment of ocular infections. This document details the mechanism of action, clinical efficacy, and in vitro susceptibility of this compound, along with detailed protocols for relevant experimental procedures.
Introduction
This compound is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its ophthalmic formulation is a viscous, sustained-release eye drop indicated for the treatment of superficial ocular infections such as bacterial conjunctivitis and blepharitis.[3][4] The unique formulation allows for a convenient twice-daily dosing regimen, which has been shown to improve patient compliance, especially in pediatric populations.[5]
Mechanism of Action
This compound inhibits bacterial protein synthesis by preventing the dissociation of elongation factor G (EF-G) from the ribosome. This action effectively halts the translocation step of protein synthesis, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal.
Quantitative Data
Clinical Efficacy in Bacterial Conjunctivitis
The clinical efficacy of this compound eye drops has been evaluated in numerous clinical trials, often in comparison to other topical antibiotics.
| Comparator | This compound Clinical Success Rate | Comparator Clinical Success Rate | Key Findings | References |
| Placebo | 76% (Bacterial Eradication) | 41% (Bacterial Eradication) | Significantly higher bacterial eradication rate with this compound. | [6][7] |
| Chloramphenicol | 84% - 93% | 48% - 81% | This compound demonstrated superior or equivalent efficacy to chloramphenicol. | [1][5] |
| Tobramycin | Equivalent | Equivalent | No significant difference in clinical or bacteriological efficacy. | [5] |
| Ciprofloxacin | 89% (Clinical Cure/Improvement) | 95% (Clinical Cure/Improvement) | Both were effective, with a slightly higher clinical cure rate for ciprofloxacin in one study. | [8] |
| Norfloxacin | Not Statistically Different | Not Statistically Different | Cure rates were not statistically significantly different. | [3] |
Clinical Efficacy in Blepharitis
Studies have also investigated the use of this compound for chronic blepharitis, particularly in cases associated with rosacea.
| Condition | This compound Symptomatic Improvement | Comparator (Oral Oxytetracycline) Symptomatic Improvement | Key Findings | References |
| Blepharitis with Rosacea | 75% | 50% | This compound gel showed significant symptomatic improvement. | [9] |
| Chronic Blepharitis (other etiologies) | No significant response | 25% | Did not show a significant response in blepharitis not associated with rosacea. | [9] |
In Vitro Susceptibility of Ocular Pathogens
The in vitro activity of this compound has been tested against common ocular pathogens. Minimum Inhibitory Concentration (MIC) values are a key measure of antibiotic efficacy.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate | References |
| Staphylococcus aureus (all) | 0.12 | 0.12 | 99.8% | [10] |
| Staphylococcus aureus (MRSA) | 2 | 2 | 68.6% against MRS isolates | [11][12] |
| Staphylococcus aureus (MSSA) | 2 | 2 | - | [11] |
| Coagulase-Negative Staphylococci | 1 | 2 | - | [11] |
| Streptococcus pneumoniae | - | - | Reduced sensitivity reported in some isolates. | [13] |
| Haemophilus influenzae | - | - | Reduced sensitivity reported in many isolates. | [13] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol for a Randomized Controlled Trial of this compound Eye Drops for Bacterial Conjunctivitis
This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of this compound eye drops.
4.1.1 Study Design: A prospective, randomized, double-blind, parallel-group study.
4.1.2 Patient Population: Adults and children with a clinical diagnosis of bacterial conjunctivitis, confirmed by signs such as purulent or mucopurulent discharge and conjunctival redness.
4.1.3 Inclusion Criteria:
-
Clinical diagnosis of bacterial conjunctivitis.
-
Willingness to provide informed consent.
-
Agreement to adhere to the treatment and follow-up schedule.
4.1.4 Exclusion Criteria:
-
Known hypersensitivity to this compound or any of the excipients.
-
Signs and symptoms of viral or allergic conjunctivitis.
-
Use of any other topical or systemic antibiotics within the last 7 days.
-
Contact lens wear during the study period.
4.1.5 Treatment Regimen:
-
Treatment Group: One drop of 1% this compound viscous eye drops administered to the affected eye(s) twice daily (e.g., morning and evening) for 7 days.
-
Control Group: Comparator antibiotic (e.g., 0.5% chloramphenicol eye drops four times daily) or a placebo administered for 7 days.
4.1.6 Outcome Measures:
-
Primary Outcome: Clinical cure, defined as the absence of signs and symptoms of conjunctivitis at the end of the treatment period.
-
Secondary Outcomes:
-
Bacteriological eradication, confirmed by negative culture from conjunctival swabs.
-
Incidence of adverse events.
-
Patient-reported outcomes on ease of use and compliance.
-
4.1.7 Sample Collection and Processing:
-
Collect conjunctival swabs from the lower fornix of the affected eye(s) at baseline and at the final follow-up visit.
-
Inoculate swabs onto appropriate culture media (e.g., blood agar, chocolate agar).
-
Incubate plates under appropriate conditions (e.g., 37°C in 5% CO₂ for Haemophilus influenzae and Streptococcus pneumoniae).
-
Identify bacterial isolates using standard microbiological techniques.
Protocol for In Vitro Susceptibility Testing of Ocular Isolates to this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[14][15][16][17][18]
4.2.1 Materials:
-
This compound analytical standard.
-
Mueller-Hinton agar (MHA) or broth (MHB).
-
For fastidious organisms like S. pneumoniae and H. influenzae, use appropriate supplemented media (e.g., MHA with 5% sheep blood for S. pneumoniae, Haemophilus Test Medium for H. influenzae).
-
Bacterial isolates from ocular samples.
-
Sterile saline or broth.
-
0.5 McFarland turbidity standard.
-
Sterile swabs, pipettes, and microtiter plates.
4.2.2 Methods:
4.2.2.1 Inoculum Preparation:
-
Select several well-isolated colonies of the test organism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
4.2.2.2 Agar Dilution Method (for MIC determination):
-
Prepare a series of MHA plates containing doubling dilutions of this compound (e.g., from 0.06 to 128 µg/mL).
-
Dilute the standardized inoculum and apply a spot of approximately 10⁴ CFU to the surface of each agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
4.2.2.3 Broth Microdilution Method (for MIC determination):
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
Logical Relationships and Key Properties
Conclusion
This compound eye drops are a valuable therapeutic option for the treatment of common superficial ocular infections, particularly those caused by Staphylococcus aureus. The favorable pharmacokinetic profile of the viscous formulation allows for a less frequent dosing schedule, which can lead to better patient adherence. Researchers and clinicians should be aware of its narrower spectrum of activity and the potential for reduced susceptibility in some strains of S. pneumoniae and H. influenzae. The provided protocols offer a framework for the clinical and in vitro evaluation of this important ophthalmic antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. cda-amc.ca [cda-amc.ca]
- 4. This compound for ophthalmic in [database.inahta.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. The treatment of acute infectious conjunctivitis with this compound: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin ophthalmic solution in the treatment of conjunctivitis and blepharitis: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Placebo controlled trial of this compound gel and oxytetracycline for recurrent blepharitis and rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of this compound Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. An in vitro study of this compound susceptibility amongst isolates from conjunctival swabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. darvashco.com [darvashco.com]
- 17. goums.ac.ir [goums.ac.ir]
- 18. iacld.com [iacld.com]
Combination Therapy of Fusidic Acid with Rifampicin for MRSA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of fusidic acid and rifampicin combination therapy against Methicillin-Resistant Staphylococcus aureus (MRSA). The information compiled herein is intended to guide research and development efforts by presenting quantitative data on synergistic effects and resistance prevention, alongside detailed experimental methodologies.
Introduction
Methicillin-Resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a wide array of antibiotics. Combination therapy is a key strategy to enhance efficacy and mitigate the development of further resistance. The pairing of this compound, a protein synthesis inhibitor, and rifampicin, an RNA synthesis inhibitor, has been explored as a promising oral treatment option for various MRSA infections. This combination aims to achieve synergistic killing of the bacteria while simultaneously suppressing the emergence of resistant mutants, a known issue with rifampicin monotherapy.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and rifampicin combination therapy against MRSA, based on in vitro and clinical studies.
In Vitro Synergy
Table 1: Summary of In Vitro Synergy Studies of this compound and Rifampicin against Staphylococci
| Study Type | Organism | Number of Strains | Synergy Observed | Indifference Observed | Antagonism Observed | Citation |
| Checkerboard Assay | Coagulase-positive Staphylococci | 20 | 15% (3 strains) | 85% (17 strains) | 0% | [1] |
| Time-Kill Studies | Coagulase-positive Staphylococci | 19 | 94.7% (18 strains) | 5.3% (1 strain) | 0% | [1] |
Prevention of Resistance
Table 2: Impact of Combination Therapy on the Development of Resistance in S. aureus
| Antibiotic(s) | Selection Concentration | Bacterial Strain(s) | Mutation Frequency | Citation |
| Rifampicin alone | 1 mg/L and 16 mg/L | MSSA, MRSA, VISA, hetero-VISA | ~10⁻⁸ | [2] |
| This compound alone | 15 mg/L and 30 mg/L | MSSA, MRSA, VISA, hetero-VISA | <10⁻¹¹ (undetectable) | [2] |
| This compound + Rifampicin | 15/1 mg/L and 30/16 mg/L | MSSA, MRSA, VISA, hetero-VISA | <10⁻¹¹ (undetectable) | [2] |
Table 3: Change in Minimum Inhibitory Concentration (MIC) after Serial Exposure
| Antibiotic Exposure | Initial MIC (µg/mL) | MIC after 10 Cycles (µg/mL) | Fold Increase in MIC | Citation |
| This compound alone | 0.06 - 0.25 | 1 - 4 | 8 to 32-fold | |
| Rifampicin alone | 0.008 - 0.015 | 0.125 - 0.5 | 8 to 32-fold |
Note: The study cited for Table 3 investigated the effect of phytochemicals in combination with this compound or rifampicin, demonstrating that the combination approach can prevent the significant increase in MIC seen with monotherapy.
Clinical Efficacy
Table 4: Clinical Outcomes of this compound and Rifampicin Combination Therapy in Patients with Chronic MRSA Infection
| Patient Population | Treatment Duration | Outcome Measure | Result | Citation |
| Adults with Cystic Fibrosis (n=7) | 6 months | MRSA eradication | 5 of 7 (71.4%) patients had no evidence of MRSA during and for at least six months after treatment. | [3][4] |
| Adults with Cystic Fibrosis (n=7) | 6 months | Proportion of MRSA-positive sputum samples | Before: 0.85; During: 0.13; After: 0.19 | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
This compound and rifampicin stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
MRSA isolate(s) cultured overnight.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline or CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In column 1, add 100 µL of the highest concentration of this compound to be tested (typically 4x the MIC) to row A, and perform two-fold serial dilutions down to row H.
-
Similarly, in row A, add 100 µL of the highest concentration of rifampicin to column 1 and perform two-fold serial dilutions across to column 10.
-
This creates a gradient of this compound concentrations in the rows and rifampicin concentrations in the columns.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, except for a sterility control well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
MIC of each drug alone: Include wells with serial dilutions of each drug individually.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Rifampicin
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference or Additive
-
FICI > 4: Antagonism
-
-
Protocol 2: Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.
Materials:
-
This compound and rifampicin stock solutions.
-
CAMHB.
-
MRSA isolate(s) cultured to logarithmic growth phase.
-
Sterile culture tubes or flasks.
-
Incubator shaker.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile saline for serial dilutions.
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of the MRSA isolate in CAMHB at a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: Prepare culture tubes with the following conditions (at desired concentrations, e.g., 1x or 2x MIC):
-
Growth control (no antibiotic).
-
This compound alone.
-
Rifampicin alone.
-
This compound and rifampicin in combination.
-
-
Incubation: Incubate the tubes at 35-37°C in a shaking incubator.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions in sterile saline and plate a known volume of each dilution onto TSA plates.
-
Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Protocol 3: Resistance Frequency Assay
This assay quantifies the frequency of spontaneous mutations conferring resistance to a single antibiotic versus the combination.
Materials:
-
This compound and rifampicin.
-
Tryptic Soy Agar (TSA) plates.
-
MRSA isolate(s) cultured overnight.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a high-density culture of the MRSA isolate (e.g., 10⁹ to 10¹⁰ CFU/mL).
-
Plate Preparation: Prepare TSA plates containing:
-
No antibiotic (for total viable count).
-
This compound at a selective concentration (e.g., 4x or 8x MIC).
-
Rifampicin at a selective concentration (e.g., 4x or 8x MIC).
-
This compound and rifampicin in combination at their respective selective concentrations.
-
-
Plating:
-
Plate serial dilutions of the inoculum on antibiotic-free TSA to determine the total number of viable cells.
-
Plate a large, known volume of the undiluted high-density culture onto the antibiotic-containing plates.
-
-
Incubation: Incubate all plates at 35-37°C for 48 hours or until colonies are clearly visible.
-
Data Analysis:
-
Count the number of colonies on the antibiotic-containing plates.
-
Calculate the mutation frequency for each condition:
-
Mutation Frequency = (Number of resistant colonies) / (Total number of viable cells plated)
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the combination therapy of this compound and rifampicin for MRSA.
References
- 1. Interaction between rifampin and this compound against methicillin-resistant coagulase-positive and -negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation frequencies for resistance to this compound and rifampicin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifampicin and sodium fusidate reduces the frequency of methicillin-resistant Staphylococcus aureus (MRSA) isolation in adults with cystic fibrosis and chronic MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of Fusidic Acid: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Fusidic Acid in various animal models of bacterial infection. Detailed protocols for establishing these models and assessing treatment outcomes are included to facilitate study design and execution.
Introduction
This compound is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions by inhibiting bacterial protein synthesis through the prevention of the turnover of elongation factor G (EF-G) from the ribosome.[1] Beyond its antibacterial properties, this compound has also been shown to possess immunomodulatory and anti-inflammatory effects, which may contribute to its therapeutic efficacy in infectious diseases.[2][3] This document outlines key in vivo studies demonstrating the efficacy of this compound and provides detailed protocols for replicating these experiments in a research setting.
Mechanism of Action
This compound exerts its antibacterial effect by targeting a crucial step in bacterial protein synthesis.
References
Application Notes and Protocols for the Quantification of Fusidic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fusidic Acid in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated practices to ensure accuracy, precision, and reliability of results.
Introduction
This compound is a bacteriostatic antibiotic primarily used in the treatment of skin infections. Accurate quantification of this compound in various dosage forms, such as creams, ointments, and eye drops, is crucial for quality control and stability testing in the pharmaceutical industry.[1][2] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted analytical technique for this purpose, offering high specificity, sensitivity, and efficiency.[3]
This application note details validated RP-HPLC methods for the determination of this compound, including comprehensive experimental protocols and a summary of key performance parameters.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis, providing a comparative overview of their performance characteristics.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile: 0.05M Orthophosphoric Acid: Methanol (50:40:10 v/v/v)[4] | Acetonitrile: Water with 0.001M Acetic Acid (80:20 v/v)[5] | Acetonitrile: 0.05% Trifluoroacetic Acid (60:40 v/v)[6] | Acetonitrile: Water, pH 3.5 with Acetic Acid (72:28 v/v)[7] |
| Column | ODS C18 (150mm x 4.6mm, 5µm)[4] | Agilent ZORBAX SB-C18 (250mm x 4.6mm, 5µm)[5] | C18 (150mm x 4.6mm, 5µm)[6] | Agilent™ Zorbax Eclipse XDB C18 (250mm x 4.6mm, 5µm)[7] |
| Flow Rate | 2.0 mL/min[4] | 1.0 mL/min[5] | 2.0 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | 235 nm[4] | 235 nm[5] | 225 nm[6] | 210 nm[8] |
| Injection Volume | 20 µL[4] | 20 µL[5] | 20 µL[6] | 20 µL[7] |
| Retention Time (min) | Not Specified | ~6.08[9] | Not Specified | Not Specified |
| Linearity Range | 80% - 120% of test concentration[4] | 12.5 - 400 µg/mL[10] | 80% - 120% of test concentration[6] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1.33 µg/mL[10] | 6.807 µg/mL[6] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 4.04 µg/mL[10] | 20.628 µg/mL[6] | Not Specified |
| Accuracy (% Recovery) | 100.52%[4] | Not Specified | 100.81%[6] | Not Specified |
Experimental Protocols
The following are detailed protocols for the quantification of this compound using RP-HPLC.
Protocol 1: Analysis of this compound in Cream Formulation
This protocol is adapted from a method for the simultaneous estimation of this compound and Hydrocortisone Acetate in a cream form.[4]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)[4]
-
Methanol (HPLC Grade)[4]
-
Orthophosphoric Acid[4]
-
Purified Water (HPLC Grade)
-
0.45 µm membrane filters[4]
2. Instrumentation:
-
HPLC system with UV-Vis detector[4]
-
C18 column (150mm x 4.6mm, 5µm)[4]
-
Sonicator[4]
-
Analytical balance[4]
-
Magnetic stirrer[4]
3. Preparation of Mobile Phase:
-
Prepare a 0.05M solution of orthophosphoric acid in water.[4]
-
Mix acetonitrile, 0.05M orthophosphoric acid, and methanol in the ratio of 50:40:10 (v/v/v).[4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[4]
4. Preparation of Standard Solution:
-
Accurately weigh about 50 mg of this compound RS and transfer it to a 100 mL volumetric flask.[4]
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase to obtain a concentration of 0.5 mg/mL.[4]
-
Filter the solution through a 0.45 µm membrane filter.[4]
5. Preparation of Sample Solution (Cream):
-
Accurately weigh 2.5 g of the cream and transfer it to a 100 mL volumetric flask.[4]
-
Add approximately 25 mL of the mobile phase and stir for 10 minutes using a magnetic stirrer.[4]
-
Heat the solution in a water bath for about 10 minutes to aid dissolution.[4]
-
Dilute to the mark with the mobile phase.[4]
-
Filter the resulting solution through a 0.45 µm membrane filter.[4]
6. Chromatographic Conditions:
-
Column: ODS C18 (150mm x 4.6mm, 5µm)[4]
-
Mobile Phase: Acetonitrile: 0.05M Orthophosphoric Acid: Methanol (50:40:10 v/v/v)[4]
-
Flow Rate: 2.0 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 235 nm[4]
-
Column Temperature: Ambient
7. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
8. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample.
Protocol 2: Analysis of this compound in Nanoemulsion-Based Gels
This protocol is based on a method developed for the determination of this compound in non-ionic and cationic nanoemulsion-based gels.[5]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)[5]
-
Acetic Acid[5]
-
Purified Water (HPLC Grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with UV-Vis detector[5]
-
Agilent ZORBAX SB-C18 column (250mm x 4.6mm, 5µm)[5]
-
Sonicator[5]
-
Vortex mixer[5]
3. Preparation of Mobile Phase:
-
Prepare a solution of 0.001M acetic acid in water.[5]
-
Mix acetonitrile and 0.001M acetic acid in water in a ratio of 80:20 (v/v).[5]
-
Degas the mobile phase by sonication.
4. Preparation of Standard Stock Solution (400 µg/mL):
-
Accurately weigh 40 mg of this compound powder and dissolve it in 100 mL of the mobile phase.[5]
-
Vortex the solution for 5 minutes and sonicate to ensure complete dissolution.[5]
5. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 µg/mL to 400 µg/mL.[5]
6. Preparation of Sample Solution (Nanoemulsion Gel):
-
Accurately weigh 100 mg of the nanoemulsion gel and transfer it to a suitable container.[5]
-
Add 10 mL of the mobile phase.[5]
-
Sonicate the mixture for 10 minutes.[5]
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
7. Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 (250mm x 4.6mm, 5µm)[5]
-
Mobile Phase: Acetonitrile: Water with 0.001M Acetic Acid (80:20 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: 235 nm[5]
-
Column Temperature: 25°C[5]
8. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Visualizations
The following diagrams illustrate the general workflow of the HPLC analysis and the sample preparation process.
Caption: General workflow for HPLC analysis of this compound.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both this compound and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sodium fusidate and this compound in dosage forms by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. crsubscription.com [crsubscription.com]
- 5. Development and Validation of HPLC Method For the Detection of this compound Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Analytical method development and determination of hydrocortisone acetate and this compound simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Preparing Fusidic Acid Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusidic acid is a bacteriostatic antibiotic notable for its potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a valuable tool in both clinical settings and laboratory research.[1][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro research purposes.
Physicochemical Properties and Solubility
This compound is a steroidal antibiotic derived from the fungus Fusidium coccineum.[1][2] It is sparingly soluble in aqueous solutions but demonstrates good solubility in polar organic solvents.[4][5] For laboratory use, this compound is often supplied as a sodium salt, which has slightly different solubility characteristics.[4] The information below pertains to both this compound and its sodium salt, as indicated.
Table 1: Solubility of this compound and this compound (Sodium Salt) in Various Solvents.
| Compound | Solvent | Solubility |
|---|---|---|
| This compound | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~193.53 mM)[6] |
| This compound (Sodium Salt) | Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[4][7] |
| This compound (Sodium Salt) | Ethanol | ~12.5 mg/mL[4][7] |
| This compound (Sodium Salt) | Dimethylformamide (DMF) | ~14 mg/mL[4][7] |
| this compound (Sodium Salt) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4][7] |
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting elongation factor G (EF-G).[1][2][3] After the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, EF-G, in a complex with GTP, facilitates the movement of the ribosome along the mRNA. Following GTP hydrolysis, EF-G is typically released. This compound binds to the EF-G-ribosome complex, preventing the release of EF-G and thereby stalling protein synthesis.[1][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for further dilution in culture media or buffers.
Materials:
-
This compound powder (or this compound Sodium Salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for at least two years) or at -80°C.[4][8] For short-term storage, solutions in DMSO can be kept at -20°C for up to one month.[9][10]
Table 2: Storage Conditions for this compound Stock Solutions.
| Storage Temperature | Duration (Powder) | Duration (in DMSO) |
|---|---|---|
| -20°C | ≥ 2 years[4] | ≥ 1 month[8][9][10] |
| -80°C | Not specified | ≥ 1 year[8] |
Workflow for Preparing this compound Stock Solution
Caption: Experimental workflow for stock solution preparation.
Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the preparation of working solutions for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to the appropriate density (e.g., 5 x 10^5 CFU/mL)[2]
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the growth medium. For example, dilute the 10 mg/mL stock to 128 µg/mL in MHB.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the intermediate solution.
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the 128 µg/mL this compound solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (bacteria, no antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the this compound concentrations will be halved (e.g., 64 µg/mL in well 1).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This document is intended for research use only and does not constitute medical advice. The protocols provided are for guidance and may require optimization for specific experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. US10420779B2 - this compound cream and method for the preparation thereof - Google Patents [patents.google.com]
- 6. This compound | Bacterial | CAS 6990-06-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Fusidic Acid Resistance in Staphylococcus aureus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of fusidic acid resistance in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?
A1: There are two main mechanisms of this compound resistance in S. aureus:
-
Alteration of the drug target site : This primarily occurs through point mutations in the fusA gene, which encodes the elongation factor G (EF-G).[1] A less common mechanism involves mutations in the rplF gene (encoding ribosomal protein L6), known as the FusE class of resistance.[1]
-
Protection of the drug target site : This is mediated by the acquisition of fusB-family genes (fusB, fusC, and fusD).[1] These genes encode proteins that protect EF-G from the inhibitory effects of this compound.[1]
Q2: How do the different resistance mechanisms affect the level of resistance (MIC)?
A2: Generally, mutations in the fusA gene are associated with a wide range of resistance levels, often leading to high-level resistance with Minimum Inhibitory Concentrations (MICs) from 4 to >128 μg/ml.[1] In contrast, the acquisition of fusB or fusC genes typically confers low-level resistance, with MICs generally ≤ 32 μg/ml.[1][2]
Q3: Is there a difference in the prevalence of resistance mechanisms between methicillin-resistant S. aureus (MRSA) and methicillin-susceptible S. aureus (MSSA)?
A3: Yes, the distribution of resistance determinants often differs between MRSA and MSSA. Studies have shown that fusA mutations are the predominant mechanism of this compound resistance in MRSA.[1][2] Conversely, in MSSA, acquired resistance through fusB and fusC genes is more common.[1][2]
Q4: What is the "fitness cost" associated with this compound resistance?
A4: The "fitness cost" refers to a reduction in bacterial viability, growth rate, or virulence that can accompany the development of antibiotic resistance.[3][4] In the case of this compound resistance, mutations in the fusA gene can sometimes impair the normal function of EF-G, leading to a fitness cost.[5] This can manifest as a slower growth rate.[6] However, compensatory mutations can sometimes arise to mitigate this fitness cost.[7]
Troubleshooting Experimental Issues
Q1: I am performing MIC testing for this compound and my results are inconsistent. What could be the cause?
A1: Inconsistent MIC results can arise from several factors:
-
Inoculum preparation : Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. A bacterial density of 10^4 CFU/spot is recommended for agar dilution.[1]
-
Media : Use cation-adjusted Mueller-Hinton broth or agar as recommended by CLSI guidelines.[8]
-
Incubation conditions : Incubate plates at 33-35°C for 16-20 hours.[1] Deviations in temperature or time can affect results.
-
This compound solution : Prepare fresh solutions of this compound and be mindful of its stability.
-
Contamination : Ensure the purity of your isolate.
Q2: My PCR for fusB and fusC is not yielding any product, but the isolate is phenotypically resistant. What should I do?
A2: If your isolate is phenotypically resistant but PCR for fusB and fusC is negative, consider the following:
-
Alternative mechanisms : The resistance may be due to mutations in the fusA or fusE genes. Proceed with sequencing of the fusA gene.
-
PCR inhibition : Ensure your DNA extract is free of PCR inhibitors. You can test this by spiking a sample with a positive control.
-
Primer and PCR conditions : Verify your primer sequences and annealing temperatures. The annealing temperatures for fusB and fusC are typically around 50°C, while for fusD it is around 57°C.[9]
-
Novel resistance mechanism : Although less likely, the isolate may possess a novel or less common resistance determinant.
Q3: The sequencing of the fusA gene from a resistant isolate does not show any of the commonly reported mutations. What does this mean?
A3: While there are several well-characterized mutations in fusA that confer resistance, it is possible that your isolate possesses a novel mutation. To investigate this:
-
Compare to a susceptible wild-type strain : Align your sequence with the fusA sequence from a known this compound-susceptible S. aureus strain (e.g., ATCC 29213) to confirm that the observed change is a mutation.
-
Predict functional impact : Analyze the location of the amino acid substitution. Mutations in domains I, III, and V of EF-G are most commonly associated with resistance.[1]
-
Functional validation : To definitively prove that the novel mutation confers resistance, you can introduce the mutated fusA allele into a susceptible background strain and perform MIC testing.
Quantitative Data Summary
| Resistance Mechanism | Gene(s) Involved | Common MIC Range (μg/ml) | Prevalence in MRSA | Prevalence in MSSA |
| Target Modification | fusA mutations | 4 to >128[1] | High (e.g., ~84% in one study)[1][2] | Low (e.g., ~11.5% in one study)[2] |
| fusE (rplF) mutations | Low-level | Rare | Rare | |
| Target Protection | fusB | ≤ 32[1][2] | Low (often absent in some studies)[1][2] | High (e.g., ~58% in one study)[2] |
| fusC | ≤ 32[1][2] | Moderate (e.g., ~16% in one study)[1][2] | Moderate (e.g., ~31% in one study)[2] | |
| fusD | Low-level | Not typically found in S. aureus | Not typically found in S. aureus |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5]
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
S. aureus ATCC 29213 (Quality Control strain)
b. Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 128 μg/ml).[1]
-
Prepare inoculum: From a fresh culture (18-24 hours old), suspend several colonies in saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/ml. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/ml in each well.
-
Inoculate plate: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 33-35°C for 16-20 hours in ambient air.[1]
-
Reading results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
PCR for Detection of fusB, fusC, and fusD
a. Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis system
-
Primers for fusB, fusC, and fusD
b. Primer Sequences:
| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) |
| fusB | fusB-F | GCAATGGATGGTCAGGTAAA | 492 |
| fusB-R | TCTTTGTAGCCTTGTTTGTTGA | ||
| fusC | fusC-F | CAAGTTGGATGGTCAGGTAA | 411 |
| fusC-R | TCTTTATAGCCTTGTTTGTTGA | ||
| fusD | fusD-F | AATGGATGGACAGGTAAATCA | 465 |
| fusD-R | TCTTTGTAGCCTTGTTTGTTGA |
Note: Primer sequences can vary between publications. The above are representative examples.
c. PCR Cycling Conditions: [9]
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50°C for fusB and fusC, 57°C for fusD for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
d. Analysis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the respective genes.
Sanger Sequencing of the fusA Gene
a. Materials:
-
Purified PCR product of the fusA gene
-
Sequencing primers for fusA
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Capillary electrophoresis-based genetic analyzer
b. Procedure:
-
PCR amplification of fusA: Amplify the entire fusA gene from the genomic DNA of the resistant isolate using high-fidelity DNA polymerase.
-
Purify PCR product: Clean up the PCR product to remove excess primers and dNTPs.
-
Cycle sequencing reaction: Set up the sequencing reaction with the purified PCR product as a template, a sequencing primer, and the components of the cycle sequencing kit.
-
Purify sequencing product: Remove unincorporated dye terminators.
-
Capillary electrophoresis: Run the purified sequencing product on an automated DNA sequencer.
-
Sequence analysis:
-
Assemble the sequence fragments to obtain the full-length fusA sequence.
-
Align the obtained sequence with a wild-type fusA sequence from a susceptible S. aureus strain.
-
Identify any nucleotide changes and the corresponding amino acid substitutions.
-
Visualizations
Caption: Overview of this compound resistance mechanisms in S. aureus.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Logical guide for troubleshooting common experimental issues.
References
- 1. Genetic Determinants of Resistance to this compound among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex PCR for Simultaneous Identification of Staphylococcus aureus and Detection of Methicillin and Mupirocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. mdpi.com [mdpi.com]
- 5. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular analysis of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Support Center: Fusidic Acid Resistance and fusA Gene Mutations
This technical support center provides in-depth information, frequently asked questions, and troubleshooting guides for researchers studying fusidic acid resistance mediated by mutations in the fusA gene.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[1][2] It specifically targets Elongation Factor G (EF-G), a crucial protein involved in the translocation step of peptide elongation on the ribosome.[2][3] After the formation of a peptide bond, EF-G binds to the ribosome, hydrolyzes GTP, and facilitates the movement of the mRNA and tRNAs.[2] this compound binds to the EF-G-ribosome-GDP complex, effectively locking EF-G onto the ribosome and preventing its release.[2][3][4] This stall prevents the binding of the next aminoacyl-tRNA, thereby halting protein synthesis.[2]
Q2: What is the function of the fusA gene and its product, Elongation Factor G (EF-G)?
The fusA gene encodes Elongation Factor G (EF-G), a GTPase that plays two critical roles in bacterial protein synthesis.[5][6] Its primary function is to catalyze the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome during the elongation cycle.[2] Additionally, EF-G, in conjunction with the Ribosome Recycling Factor (RRF), is involved in splitting the post-termination ribosome into its subunits for recycling in new rounds of translation.[3][5]
Q3: How do fusA gene mutations lead to this compound resistance?
Mutations in the fusA gene can lead to amino acid substitutions in the EF-G protein.[7][8] These substitutions can confer resistance by altering the binding site of this compound on the EF-G-ribosome complex.[1][9] The mutations reduce the affinity of this compound for its target, preventing the drug from effectively locking EF-G on the ribosome.[7] As a result, protein synthesis can continue even in the presence of the antibiotic. These mutations are often located in structural domains I, III, and V of the EF-G protein.[7]
Q4: What are some common fusA mutations that confer this compound resistance in Staphylococcus aureus?
Numerous amino acid substitutions in EF-G have been identified that confer this compound resistance. Some of the most frequently reported and significant mutations in clinical isolates of S. aureus include L461K, H457Y/Q, and F88L.[9] The L461K mutation, in particular, is associated with high-level resistance.[9] These mutations are believed to directly perturb the interaction between EF-G and this compound.[9]
Q5: Do fusA mutations impose a biological "fitness cost" on the bacteria?
Yes, chromosomal mutations that confer antibiotic resistance often come at a biological fitness cost, and fusA mutations are a prime example.[10][11] This cost typically manifests as a reduced growth rate, impaired virulence, or decreased survival in the absence of the antibiotic.[10][11][12] The altered EF-G protein may be less efficient at its normal function in protein synthesis, leading to these detrimental effects.[1][10] However, bacteria can sometimes acquire secondary, compensatory mutations that ameliorate this fitness cost without losing antibiotic resistance.[4][10]
Q6: What are other mechanisms of this compound resistance besides fusA mutations?
Besides target site modification via fusA mutations (FusA-class resistance), other mechanisms exist, particularly in Staphylococcus species:
-
Target Protection: This is the most common mechanism and involves FusB-family proteins (e.g., FusB, FusC, FusD).[1][2] These proteins bind to the EF-G-ribosome complex that is locked by this compound and actively mediate its release, thus allowing protein synthesis to resume.[1][2] The genes for these proteins are often located on mobile genetic elements like plasmids.[4][7]
-
Ribosomal Protein Mutations (FusE-class): Less commonly, mutations in the rplF gene, which encodes ribosomal protein L6, can cause low-level this compound resistance.[7][9]
Quantitative Data Summary
Table 1: Common fusA Mutations in S. aureus and Associated this compound MICs
The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism. According to the European Committee on Antimicrobial Susceptibility Testing (EUCAST), Staphylococcus spp. are considered resistant to this compound when the MIC is >1 µg/mL.[9]
| Amino Acid Substitution | EF-G Domain | Typical this compound MIC (µg/mL) | Resistance Level | Reference |
| Wild-Type (Susceptible) | - | 0.03 - 0.25 | Susceptible | [9] |
| H457Y | Domain III | 32 | High | [12] |
| L461K | Domain III | ≥128 | High | [9] |
| L461S | Domain III | 64 | High | [7] |
| P404L | Domain III | >12 | High | [13][14] |
| F88L | Domain I | High | High | [9][15] |
| Deletion of A375 | Domain III | 4 | Moderate | [6] |
Note: MIC values can vary between studies and isolates depending on the genetic background and testing methodology.
Troubleshooting Guides
Q: My this compound MIC results are inconsistent or difficult to read. What could be the cause?
A: Inconsistent MIC results for this compound are a common issue. Consider the following factors:
-
Inoculum Effect: Ensure you are using a standardized inoculum (e.g., 0.5 McFarland standard). A higher-than-recommended bacterial density can lead to falsely elevated MICs.
-
Media and pH: Use a standardized medium like Mueller-Hinton Agar/Broth. Variations in pH can affect the activity of the antibiotic.
-
Trailing Endpoints: this compound is bacteriostatic, which can sometimes lead to "trailing" growth at sub-inhibitory concentrations, making the endpoint difficult to determine. Read the results after a precise incubation period (e.g., 16-20 hours) and under consistent lighting conditions.
-
Reagent Quality: Verify the potency of your this compound stock solution and the quality of your testing strips (e.g., Etest) or plates.[16][17] Ensure they have been stored correctly and are not expired.
Q: I have a this compound-resistant isolate, but sequencing of the fusA gene shows no mutations. What should I investigate next?
A: If the fusA gene is wild-type, the resistance is likely due to a different mechanism. The next steps should be:
-
Screen for Target Protection Genes: The most probable cause is the presence of fusB-family genes (fusB, fusC).[1][7] Use PCR with specific primers to screen for these determinants.[13][18] These genes are often plasmid-borne, so consider plasmid analysis.[7]
-
Sequence the rplF Gene: Although less common, check for mutations in the rplF gene (encoding ribosomal protein L6), which are characteristic of FusE-class resistance.[7]
-
Consider Efflux: While not a primary mechanism in S. aureus, some bacteria can utilize efflux pumps to remove this compound from the cell.[1] This could be investigated using efflux pump inhibitors in your susceptibility assays.
Q: I've identified a novel fusA mutation. How can I confirm it is responsible for the resistance phenotype?
A: To definitively link a novel mutation to resistance, you must demonstrate causality.
-
Allelic Exchange: The gold standard is to perform an allelic exchange experiment. Introduce the mutant fusA allele into a susceptible, isogenic background strain. Then, perform MIC testing on the engineered strain. A corresponding increase in the this compound MIC confirms the mutation's role.
-
Reversion to Susceptibility: Conversely, revert the mutation in the resistant strain back to the wild-type sequence. If the strain becomes susceptible, this provides strong evidence for the mutation's function.
-
Plasmid Complementation: Transform the resistant mutant with a plasmid carrying the wild-type fusA gene. If susceptibility is restored, it indicates the mutation was responsible for the resistance.[10]
Q: My resistant mutant with a fusA mutation grows significantly slower than the wild-type. Why is this, and how can I quantify it?
A: The slower growth is a classic example of the fitness cost associated with resistance.[10][11][12] The mutated EF-G protein is likely less efficient at protein synthesis, which slows down overall cell growth and division.[10]
-
Quantifying Growth Rate:
-
Growth Curves: Inoculate liquid cultures of both the mutant and wild-type strains with the same starting density. Measure the optical density (e.g., OD600) at regular intervals over time (e.g., 10-16 hours).[10][12] Plot the data on a logarithmic scale to calculate the doubling time for each strain during the exponential growth phase.
-
Competition Assays: For a more sensitive measure of relative fitness, perform a pairwise competition assay.[10] Co-culture the mutant and wild-type strains in the same flask in antibiotic-free media. Enumerate the CFU of each strain at the beginning and end of the experiment by plating on selective and non-selective agar.[10] The change in the ratio of the two strains over time provides a direct measure of the fitness cost.
-
Q: PCR amplification of the fusA gene is failing or giving non-specific products. What are some troubleshooting steps?
A: The fusA gene is relatively large (~2.1 kb), which can present challenges for PCR.
-
Primer Design: Ensure your primers are specific to the fusA gene of your target species and do not have significant secondary structures or primer-dimer potential.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. Start with a temperature ~5°C below the calculated melting temperature (Tm) of your primers.
-
Extension Time: For a large gene like fusA, ensure the extension time is sufficient. A common rule is to use an extension time of 1 minute per kb of the target sequence. For fusA, an extension time of 2.5 minutes at 72°C is appropriate.[7]
-
DNA Quality: Use high-quality, purified genomic DNA as your template. Contaminants can inhibit the DNA polymerase.
-
Polymerase Choice: Consider using a high-fidelity polymerase with proofreading activity to ensure accurate amplification for subsequent sequencing.
Experimental Protocols
Protocol 1: Determination of this compound MIC by Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should typically range from 0.06 to 128 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: PCR Amplification and Sequencing of the fusA Gene
-
DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of the bacterial isolate using a commercial kit or standard protocol.
-
PCR Amplification: Set up a PCR reaction using primers that flank the entire fusA coding sequence.
-
Reaction Mix: Include DNA template, forward and reverse primers, dNTPs, PCR buffer, and a suitable DNA polymerase.
-
Cycling Conditions (Example):
-
-
Verification: Run the PCR product on an agarose gel to confirm a band of the expected size (~2.1 kb).
-
Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.[7]
-
Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers, as well as internal sequencing primers if necessary, to ensure full coverage of the gene.
-
Analysis: Align the resulting sequence with a wild-type fusA reference sequence from a susceptible strain to identify mutations.
Protocol 3: Assessing Biological Fitness Cost via Competitive Growth Assay
-
Strain Preparation: Grow overnight cultures of the this compound-resistant mutant and the isogenic susceptible wild-type strain separately.
-
Co-inoculation: In a flask containing fresh, antibiotic-free broth (e.g., 2x YT or TSB), inoculate equal amounts of the mutant and wild-type strains (e.g., based on cultures grown to an OD600 of 1.0).[10]
-
Initial Enumeration (T=0): Immediately after inoculation, remove an aliquot, perform serial dilutions, and plate on two types of agar:
-
Non-selective agar (e.g., TSA) to count total CFU.
-
Selective agar containing this compound (at a concentration that inhibits the wild-type but not the mutant) to count the CFU of the resistant mutant.
-
-
Incubation: Incubate the co-culture with shaking at 37°C for a set period (e.g., 16-24 hours).[10]
-
Final Enumeration (T=final): After incubation, repeat the serial dilution and plating process from step 3 to determine the final CFU counts for both strains.
-
Calculation: Calculate the relative fitness by comparing the change in the ratio of the mutant to the wild-type strain over the course of the experiment.
Visualizations and Diagrams
Caption: Mechanism of this compound action and resistance from fusA mutation.
Caption: Workflow for identifying fusA-mediated this compound resistance.
Caption: Logic of fitness cost and compensatory evolution in fusA mutants.
References
- 1. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Genetic Determinants of Resistance to this compound among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensatory Adaptation to the Loss of Biological Fitness Associated with Acquisition of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fitness Cost of Antibiotic Resistance in Staphylococcus aureus: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptomic and Metabolomic Analysis of a this compound-Selected fusA Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A this compound-Resistant Epidemic Strain of Staphylococcus aureus Carries the fusB Determinant, whereas fusA Mutations Are Prevalent in Other Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanism of Elongation Factor-G-mediated this compound Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plasmid-Mediated Fusidic Acid Resistance via fusB-Type Genes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating plasmid-mediated fusidic acid resistance conferred by fusB-type genes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound resistance mediated by fusB?
A1: The fusB gene encodes a protein that confers resistance by protecting the bacterial protein synthesis machinery. This compound normally works by binding to Elongation Factor G (EF-G) on the ribosome, which stalls protein synthesis.[1] The FusB protein binds to EF-G, preventing this compound from inhibiting its function and thus allowing protein synthesis to continue in the presence of the antibiotic.[1][2]
Q2: Where are fusB-type genes typically located in staphylococci?
A2: fusB-type genes can be found on both plasmids and integrated into the chromosome. The archetypal fusB gene was first identified on the pUB101 plasmid in Staphylococcus aureus.[1][2] However, it has also been found on transposon-like elements and within staphylococcal pathogenicity islands on the chromosome.[3] The location of the gene can influence the level of resistance observed.
Q3: What are fusC and fusD, and how do they relate to fusB?
A3: fusC and fusD are homologues of fusB that also confer this compound resistance through a similar target protection mechanism.[1][4] fusC is found in some clinical isolates of S. aureus that are fusB-negative, while fusD is considered an intrinsic resistance determinant in Staphylococcus saprophyticus.[4] These genes encode proteins that share approximately 45% amino acid identity with the FusB protein.[4]
Q4: What is the expected Minimum Inhibitory Concentration (MIC) for this compound in isolates carrying fusB-type genes?
A4: Isolates carrying fusB-type genes typically exhibit low-level resistance to this compound. The MIC values generally range from 4 to 32 µg/mL.[3][5][6] This is in contrast to high-level resistance (MICs often ≥128 µg/mL), which is commonly associated with mutations in the fusA gene, the chromosomal gene encoding EF-G.[3][5]
Troubleshooting Guides
Scenario 1: Discrepancy between Phenotypic and Genotypic Results
Q: My Staphylococcus isolate shows resistance to this compound in susceptibility testing (MIC ≥ 2 µg/mL), but the PCR for fusB is negative. What are the possible reasons?
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Susceptibility Testing: Ensure that the MIC determination was performed and interpreted correctly according to EUCAST or CLSI guidelines. Inconsistencies in inoculum preparation or incubation conditions can affect results.
-
Check for Other Resistance Determinants:
-
fusC Gene: The isolate may carry the fusC gene, a homolog of fusB that also confers low-level resistance.[4] You should perform PCR to detect fusC.
-
fusA Mutations: The resistance could be due to mutations in the fusA gene, which encodes the drug target, EF-G.[1] fusA mutations can confer a wide range of resistance levels, from low to high.[1] Sequencing the fusA gene is necessary to identify these mutations.
-
-
Consider Other Staphylococcal Species: If you are working with coagulase-negative staphylococci, remember that some species, like S. saprophyticus, are intrinsically resistant due to the presence of the fusD gene.[4]
-
Rule out Experimental Error in PCR: Review your PCR protocol for potential issues such as incorrect primer sequences, suboptimal annealing temperature, or the presence of PCR inhibitors in your DNA template.
Scenario 2: Unexpectedly Low or High MIC in a fusB-Positive Isolate
Q: I have confirmed the presence of the fusB gene in my isolate, but the this compound MIC is lower or higher than the expected 4-32 µg/mL range. Why might this be?
A: Variations in MIC levels for fusB-positive isolates can be attributed to the genetic context and expression of the gene:
-
Gene Location and Copy Number: The MIC for strains with a chromosomally located fusB gene (typically single copy) may be lower (e.g., around 4 µg/mL) than for strains where fusB is on a multi-copy plasmid (e.g., pUB101, which can have 11-14 copies per cell), leading to higher MICs (e.g., 16 µg/mL).
-
Regulatory Elements: The expression of fusB can be regulated by translational attenuation, and variations in the upstream regulatory sequences could affect the level of FusB protein produced, thereby influencing the MIC.[2]
-
Presence of Multiple Resistance Mechanisms: It is possible for an isolate to harbor both a fusB-type gene and mutations in fusA. The presence of a fusA mutation could lead to a higher MIC than expected for fusB alone.
-
Experimental Variability: Ensure consistency in your MIC testing methodology, as minor variations can lead to shifts in the measured MIC.
Scenario 3: PCR for fusB Yields No or Non-Specific Products
Q: I am having trouble amplifying the fusB gene using PCR. What are some common causes and solutions?
A: PCR failure can be frustrating. Here are some common troubleshooting steps:
-
Template DNA Quality: Poor quality DNA can inhibit PCR. Ensure your DNA has an A260/A280 ratio of ~1.8. If inhibitors are suspected, try diluting the template DNA (e.g., 1:10).
-
Primer Design: Verify that your primers are specific to the fusB gene and do not have significant homology to other genes. Check for primer-dimer formation or secondary structures.
-
Annealing Temperature: The annealing temperature may be too high, preventing primer binding, or too low, leading to non-specific products. Optimize the annealing temperature using a gradient PCR.
-
Magnesium Concentration: The MgCl₂ concentration is critical for polymerase activity. You may need to optimize this for your specific primer-template combination.
-
Positive Control: Always include a positive control (DNA from a known fusB-positive strain) to ensure that the PCR reagents and thermocycler are working correctly.
-
Reagent Integrity: Ensure that your dNTPs, polymerase, and buffers have not degraded due to repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: this compound MIC Ranges for Different Resistance Mechanisms in S. aureus
| Resistance Determinant | Typical MIC Range (µg/mL) | Level of Resistance |
| fusB | 4 - 32 | Low |
| fusC | 8 - 16 | Low |
| fusA mutations | 2 - ≥128 | Low to High |
Data compiled from multiple sources.[3][5]
Table 2: Prevalence of fusB and fusC in this compound-Resistant S. aureus
| S. aureus Type | fusB Prevalence | fusC Prevalence |
| MRSA | Often low or absent | Can be present (e.g., ~16%) |
| MSSA | More prevalent (e.g., ~58%) | Can be present (e.g., ~31%) |
Prevalence can vary significantly by geographical location and patient population. Data is indicative and based on specific studies.[5]
Experimental Protocols
Protocol 1: Multiplex PCR for Detection of fusB and fusC
This protocol is for the simultaneous detection of fusB and fusC genes in staphylococcal isolates.
-
DNA Extraction:
-
Culture the isolate overnight on a suitable medium (e.g., Tryptic Soy Agar).
-
Extract genomic DNA using a commercial kit or a standard phenol-chloroform method. Ensure the final DNA concentration is between 50-100 ng/µL.
-
-
PCR Reaction Setup (50 µL total volume):
-
10X PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
fusB Forward Primer (10 µM): 1 µL
-
fusB Reverse Primer (10 µM): 1 µL
-
fusC Forward Primer (10 µM): 1 µL
-
fusC Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Template DNA (50 ng/µL): 2 µL
-
Nuclease-free water: to 50 µL
-
-
Primer Sequences: (Note: Primer sequences should be obtained from validated literature sources)
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis:
-
Run 10 µL of the PCR product on a 1.5% agarose gel with a DNA ladder.
-
Visualize the bands under UV light. The expected product sizes for fusB and fusC will depend on the primers used.
-
Protocol 2: Broth Microdilution for this compound MIC Determination (EUCAST Method)
This protocol follows the general principles of the EUCAST guidelines for determining the Minimum Inhibitory Concentration.
-
Preparation of this compound Stock:
-
Prepare a stock solution of this compound at 1280 µg/mL in a suitable solvent (e.g., DMSO).
-
-
Preparation of Microtiter Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth only) and a sterility control well.
-
-
Inoculum Preparation:
-
From a fresh culture plate, suspend several colonies in saline to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 3: Plasmid DNA Extraction from S. aureus
This protocol is adapted for the extraction of plasmids from S. aureus, which requires an additional enzymatic step for cell wall degradation.
-
Cell Culture and Harvest:
-
Inoculate 5 mL of Brain Heart Infusion (BHI) broth with the S. aureus isolate and grow overnight at 37°C with shaking.
-
Harvest the cells by centrifuging at 6,000 x g for 15 minutes.
-
-
Cell Lysis:
-
Resuspend the bacterial pellet in 250 µL of Buffer P1 (from a standard miniprep kit) containing RNase A.
-
Add lysostaphin to a final concentration of 100 µg/mL.
-
Incubate at 37°C for 30-60 minutes to allow for cell wall degradation.
-
-
Alkaline Lysis and Neutralization:
-
Add 250 µL of Buffer P2 (lysis buffer) and gently invert the tube 4-6 times. Do not vortex. Incubate at room temperature for 5 minutes.
-
Add 350 µL of Buffer N3 (neutralization buffer) and gently invert until a white precipitate forms.
-
-
Purification:
-
Centrifuge at >12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a spin column (from a miniprep kit) and proceed with the manufacturer's protocol for washing and elution.
-
-
Analysis:
-
The eluted plasmid DNA can be visualized on an agarose gel and used as a template for PCR to detect the fusB gene.
-
Visualizations
Caption: Mechanism of FusB-mediated this compound resistance.
Caption: Experimental workflow for investigating resistance.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of fusB-mediated resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Genetic Basis of Resistance to this compound in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dissemination of this compound Resistance Among Staphylococcus epidermidis Clinical Isolates in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fusidic Acid Dosage to Prevent Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fusidic acid dosage strategies to mitigate the development of antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does resistance develop?
A1: this compound inhibits bacterial protein synthesis by targeting Elongation Factor G (EF-G). It binds to the EF-G-ribosome complex, stalling the translocation step of protein synthesis.[1][2][3] Resistance to this compound in Staphylococcus aureus primarily arises through two mechanisms:
-
Target Modification: Point mutations in the fusA gene, which encodes EF-G, can alter the binding site of this compound, thereby reducing its efficacy.[1][4] These mutations are a common cause of resistance.[4]
-
Target Protection: Acquisition of plasmid-mediated genes, such as fusB, fusC, and fusD. These genes produce proteins that interact with EF-G, leading to the release of this compound from its target.[4][5]
Q2: What is the Mutant Selection Window (MSW) and why is it important for this compound dosing?
A2: The Mutant Selection Window (MSW) is a concentration range of an antibiotic between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). Within this window, the antibiotic concentration is high enough to inhibit the growth of the susceptible bacterial population but not high enough to prevent the growth of less susceptible, pre-existing mutants.[6][7] Maintaining this compound concentrations above the MPC is a key strategy to restrict the selection of resistant mutants.[7]
Q3: What is a "front-loading" or "loading dose" regimen and how does it help prevent this compound resistance?
A3: A front-loading dose regimen involves administering a higher initial dose of a drug, followed by lower maintenance doses.[5] For this compound, this approach is designed to rapidly achieve plasma concentrations that exceed the Mutant Prevention Concentration (MPC) for the target pathogen.[8] By quickly surpassing the MSW, the front-loading strategy minimizes the time during which resistant mutants can be selected and amplified.[8] Studies have shown that this compound exhibits autoinhibition of its own clearance, meaning higher initial doses can help achieve steady-state concentrations more rapidly.[8][9]
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage?
A4: The primary PK/PD index associated with the efficacy of this compound and suppression of resistance is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). Achieving a sufficiently high AUC/MIC ratio is crucial for therapeutic success and for minimizing the selection of resistant mutants. Other important parameters include maintaining the plasma concentration above the MIC for an adequate duration (T>MIC) and achieving a high peak concentration relative to the MIC (Cmax/MIC).
Q5: Can this compound be used in combination with other antibiotics to prevent resistance?
A5: Yes, combination therapy is a recognized strategy to mitigate the development of resistance to this compound. Combining this compound with other antistaphylococcal agents can create a synergistic effect and reduce the likelihood of resistant mutants emerging. For instance, combining this compound with colistin has shown a potent synergistic effect against multidrug-resistant Acinetobacter baumannii and prevented the emergence of colistin resistance.[10][11]
Troubleshooting Guides
Problem: Emergence of this compound resistance during in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibiotic concentration | Ensure that the this compound concentrations used in your experiments are maintained above the Mutant Prevention Concentration (MPC) of your bacterial strain. Consider performing an MPC assay to determine this value. |
| Prolonged exposure at concentrations within the MSW | Minimize the duration of experiments where this compound concentrations may fall within the Mutant Selection Window. If possible, utilize dynamic models like the hollow fiber infection model to simulate human pharmacokinetics. |
| High initial bacterial inoculum | A large starting population of bacteria increases the probability of pre-existing resistant mutants. If experimentally feasible, consider using a lower initial inoculum. |
| Inherent resistance of the bacterial strain | Characterize the baseline susceptibility of your strain to this compound by determining the Minimum Inhibitory Concentration (MIC). Sequence the fusA gene and screen for the presence of fusB/C/D genes to identify pre-existing resistance mechanisms. |
Problem: High variability in MIC or MPC results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum preparation | Standardize your inoculum preparation method to ensure a consistent starting bacterial density. Use of a spectrophotometer to measure optical density (e.g., to a 0.5 McFarland standard) is recommended. |
| Variations in media and incubation conditions | Use the recommended growth medium (e.g., Mueller-Hinton agar/broth) and ensure consistent incubation temperature and duration as per standardized protocols (e.g., CLSI or EUCAST).[12] |
| Instability of this compound solution | Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light and at the recommended temperature. |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate serial dilutions. |
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Staphylococcus Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (all) | 0.12 | 0.12 | [1] |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.12 (US strains) | [13] |
| Methicillin-Resistant S. aureus (MRSA) | 32 | >128 | [12] |
| Coagulase-Negative Staphylococci (CoNS) | - | 0.12 (US strains) | [13] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Protein Binding | 97-99% | In human plasma | [12] |
| Mean Total Clearance | 1.28 L/h | Healthy subjects | [8] |
| Maximum Autoinhibition of Clearance | 71.0% | Healthy subjects | [8] |
| IC50 for Autoinhibition | 46.3 mg/L | Healthy subjects | [8] |
| Effect of Food on Bioavailability | 18% decrease | Healthy subjects | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, suspend bacterial colonies in MHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first well with no turbidity).[3]
-
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
This protocol is based on the general principles of MPC determination.[6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound
-
High-density bacterial culture (≥10¹⁰ CFU/mL)
-
Spectrophotometer
-
Centrifuge and sterile tubes
Procedure:
-
Prepare High-Density Inoculum:
-
Grow a large volume of bacterial culture to stationary phase.
-
Concentrate the bacteria by centrifugation and resuspend the pellet in a small volume of sterile saline or MHB to achieve a density of ≥10¹⁰ CFU/mL.
-
-
Prepare this compound Plates:
-
Prepare a series of MHA plates containing a range of this compound concentrations, typically from the MIC to 64x MIC or higher.
-
-
Plating:
-
Spread a precise volume of the high-density inoculum (to deliver ≥10¹⁰ CFUs) onto each this compound-containing plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 48-72 hours.
-
-
Reading the MPC:
-
The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.[6]
-
Protocol 3: Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Flasks with Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline for dilutions
-
Mueller-Hinton Agar (MHA) plates for colony counting
Procedure:
-
Prepare Cultures:
-
Inoculate flasks of MHB with a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Add this compound to the flasks at various concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC). Include a growth control flask with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration. This will generate the time-kill curves.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanisms of this compound resistance.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Activity of this compound Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. fibercellsystems.com [fibercellsystems.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Using Hollow Fiber to Model Treatment of Antimicrobial-Resistant Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fusidic Acid Resistance Mutations & Fitness Cost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the fitness cost associated with fusidic acid resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance and how does it relate to fitness cost?
This compound is a bacteriostatic antibiotic that inhibits protein synthesis by targeting Elongation Factor G (EF-G).[1][2][3] It binds to the EF-G-ribosome complex, stalling the translocation of the nascent polypeptide chain and preventing the release of EF-G, which ultimately halts protein production.[1][2][4]
Resistance to this compound in Staphylococcus aureus primarily arises from two mechanisms:
-
Chromosomal Mutations: Point mutations in the fusA gene, which encodes EF-G, are a common cause of resistance.[1][2][5] These mutations alter the binding site of this compound on EF-G, reducing the drug's affinity.[1][6] However, since EF-G is a crucial protein for bacterial viability, these mutations often come with a biological fitness cost , leading to impaired growth and reduced virulence.[7][8][9]
-
Plasmid-Mediated Resistance: Acquisition of genes such as fusB, fusC, and fusD can also confer resistance.[5] These genes encode proteins that protect the ribosome from the action of this compound.[9] Notably, the carriage of the fusC gene has been shown not to impose a significant fitness cost.
Q2: What are compensatory mutations in the context of this compound resistance?
This compound-resistant bacteria with fitness costs can acquire secondary mutations, known as compensatory mutations, that alleviate these costs without reversing the antibiotic resistance.[7][10] These mutations can occur within the same gene as the primary resistance mutation (fusA) or in other related genes.[7][10] This compensatory evolution can stabilize the resistant population, making it more competitive even in the absence of the antibiotic.[7][10]
Q3: How is the fitness cost of this compound resistance mutations experimentally measured?
The two most common methods for quantifying the fitness cost of antibiotic resistance mutations are:
-
Growth Rate Assays: These assays measure the growth rate of the resistant mutant compared to its susceptible parent strain in a liquid culture.[11][12] A reduced growth rate in the mutant is indicative of a fitness cost.[13][14]
-
Competition Assays: In this method, the resistant and susceptible strains are co-cultured, and their relative frequencies are monitored over time.[15][16][17] A decrease in the proportion of the resistant strain indicates a fitness cost.[15] This method is considered more sensitive as it directly measures the relative fitness of the two strains competing for the same resources.[15]
Troubleshooting Guides
Problem: I am not observing a significant fitness cost for my fusA mutant in a growth rate assay.
Possible Causes and Solutions:
-
Compensatory Mutations: Your mutant may have acquired a compensatory mutation that has restored its fitness.
-
Troubleshooting Step: Sequence the entire genome of your mutant to check for secondary mutations, particularly in the fusA gene or other genes related to protein synthesis and stress response.
-
-
Inappropriate Growth Conditions: The fitness cost of a mutation can be environment-dependent. The specific in vitro conditions (media, temperature, aeration) may not be conducive to revealing the fitness defect.
-
Troubleshooting Step: Try varying the growth conditions. For example, use a minimal medium instead of a rich medium, or test different temperatures. Some studies have shown that fitness costs are more pronounced under stressful conditions.
-
-
Low Sensitivity of the Assay: Growth rate assays may not be sensitive enough to detect small fitness differences.[11]
-
Troubleshooting Step: Perform a more sensitive competition assay to directly compare the fitness of your mutant and the wild-type strain.
-
Problem: My competition assay results are highly variable.
Possible Causes and Solutions:
-
Initial Inoculum Ratio: An inaccurate initial ratio of the two competing strains can lead to variability.
-
Troubleshooting Step: Carefully prepare and verify the 1:1 ratio of the mutant and wild-type strains at the start of the experiment by plating serial dilutions and counting the colony-forming units (CFUs) of each.[18]
-
-
Marker-Associated Fitness Cost: The genetic marker used to differentiate the two strains (e.g., an antibiotic resistance marker) might have its own fitness cost.
-
Troubleshooting Step: Perform control experiments to assess the fitness cost of the marker itself by competing two wild-type strains, each with a different marker. If a significant cost is observed, consider using alternative markers or a marker-free system if possible.
-
-
Inconsistent Sampling and Plating: Inaccurate serial dilutions and plating can introduce significant errors.
-
Troubleshooting Step: Ensure thorough mixing of the co-culture before each sampling. Use calibrated pipettes and practice consistent plating techniques. Plate multiple dilutions to ensure you have countable plates.
-
Quantitative Data Summary
The following tables summarize the fitness costs associated with specific this compound resistance mutations in Staphylococcus aureus.
Table 1: Fitness Cost of fusA Mutations in Staphylococcus aureus
| Mutation in EF-G | Relative Fitness (Compared to Wild-Type) | Experimental Method | Reference |
| P406L | Reduced Growth Rate | Growth Curve Analysis | [7] |
| H457Y | Reduced Growth Rate | Growth Curve Analysis | [6][7] |
| H457Y | -0.75 (SEM ±0.17) | Competition Assay | [7] |
Note: A negative relative fitness value indicates that the resistant strain is outcompeted by the susceptible strain.
Experimental Protocols
Protocol 1: Determination of Bacterial Growth Rate
This protocol outlines the procedure for measuring the growth rate of a bacterial strain in liquid culture.
-
Inoculum Preparation:
-
Inoculate a single colony of the test strain (mutant or wild-type) into 5 mL of appropriate broth (e.g., Tryptic Soy Broth for S. aureus).
-
Incubate overnight at 37°C with shaking.
-
-
Growth Curve Setup:
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed broth in a flask or a 96-well microplate.
-
Incubate at 37°C with shaking.
-
-
Data Collection:
-
Measure the optical density (OD) at 600 nm (OD600) at regular intervals (e.g., every 30-60 minutes) for 12-24 hours. A microplate reader can be used for high-throughput measurements.
-
-
Data Analysis:
-
Plot the OD600 values against time on a semi-logarithmic scale.
-
The growth rate (µ) is the slope of the linear portion of the curve during the exponential growth phase.
-
The doubling time can be calculated as ln(2)/µ.
-
Protocol 2: Competition Assay
This protocol describes how to perform a head-to-head competition experiment between a resistant mutant and its susceptible parent strain.
-
Strain Preparation:
-
Grow individual overnight cultures of the mutant and wild-type strains as described in Protocol 1.
-
Ensure both strains can be distinguished, for example, by using strains with different antibiotic resistance markers (that have been confirmed to not have a fitness cost).
-
-
Competition Setup:
-
Mix the two cultures in a 1:1 ratio based on their OD600 or CFU counts.
-
Dilute the mixture 1:100 into fresh, pre-warmed broth. This is Time 0 (T0).
-
-
Sampling and Plating (T0):
-
Immediately after mixing, take a sample from the T0 culture.
-
Perform serial dilutions and plate on non-selective agar (to count total CFUs) and on selective agar (to count CFUs of one of the strains).
-
Incubate the plates overnight at 37°C.
-
-
Competition Growth:
-
Incubate the mixed culture at 37°C with shaking for a defined period (e.g., 24 hours). This is Time 1 (T1).
-
-
Sampling and Plating (T1):
-
After the incubation period, take a sample from the T1 culture.
-
Perform serial dilutions and plate on non-selective and selective agar as done for T0.
-
-
Data Analysis:
-
Count the colonies on all plates to determine the CFU/mL for each strain at T0 and T1.
-
Calculate the ratio of the two strains at both time points.
-
The relative fitness (w) can be calculated using the formula: w = [ln(RatioT1) - ln(RatioT0)], where Ratio = Mutant CFU / Wild-Type CFU. A value of w < 1 indicates a fitness cost for the mutant.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for a competition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Compensatory Adaptation to the Loss of Biological Fitness Associated with Acquisition of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological cost and compensatory evolution in this compound-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaji.net [oaji.net]
- 12. Growth rate assays reveal fitness consequences of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fitness Cost of Antibiotic Resistance in Staphylococcus aureus: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 15. A Comparison of Methods to Measure Fitness in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial competition assays | protocols [lowepowerlab.ucdavis.edu]
- 17. ProceduresLongTermCompetitions < Lab < TWiki [barricklab.org]
- 18. researchgate.net [researchgate.net]
Instability of Fusidic Acid in certain experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of fusidic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in experimental settings?
This compound is a steroid antibiotic that can be susceptible to degradation under several common experimental and storage conditions. The primary factors influencing its stability are:
-
pH: this compound shows significant degradation in both acidic and alkaline environments.[1][2]
-
Oxidizing Agents: Exposure to oxidative stress, such as hydrogen peroxide, can lead to degradation.[1][2]
-
Light: Photodegradation can occur when this compound is exposed to UV light.[1][3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2][4]
Q2: What are the known degradation products of this compound?
Forced degradation studies have identified several impurities and related substances that can form from the degradation of this compound. Some of these are listed in the European Pharmacopoeia and include:
-
This compound EP Impurity B
-
This compound EP Impurity D[3]
-
16-epideacetylthis compound
-
16-epideacetylthis compound-21,16-lactone
-
3-didehydrothis compound
-
26-hydroxythis compound
Q3: How can I minimize the degradation of this compound during my experiments?
To maintain the integrity of this compound during your experiments, consider the following precautions:
-
pH Control: Maintain a neutral pH whenever possible. If acidic or alkaline conditions are necessary, minimize the exposure time.
-
Light Protection: Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[3]
-
Temperature Control: Store stock solutions and samples at recommended temperatures, generally refrigerated (2-8 °C), and avoid prolonged exposure to high temperatures.[5]
-
Inert Atmosphere: For long-term storage or when working with formulations, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.[4]
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to avoid degradation over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound potency in solution | Degradation due to pH, light, or temperature. | Prepare fresh solutions, protect from light, and control temperature. Analyze a control sample stored under optimal conditions. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and ensure your analytical method is stability-indicating. |
| Inconsistent results between experimental repeats | Variable degradation due to inconsistent handling. | Standardize sample preparation and handling procedures, paying close attention to light exposure and temperature. |
| Physical changes in the sample (e.g., color change) | Significant degradation has occurred. | Discard the sample and prepare a fresh batch, ensuring proper storage and handling from the start.[3] |
Quantitative Data Summary
The following table summarizes the degradation of this compound under different stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | Not specified | 98% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | 95% | [2] |
| Oxidative Stress | 30% H₂O₂ | Not specified | 88% | [2] |
| Thermal Stress | - | 50 °C for 2 days | No significant degradation | [2] |
| Acid Hydrolysis | 0.01 mol L⁻¹ HCl | 60 °C | Degradation observed | [1][6] |
| Alkaline Hydrolysis | 0.001 mol L⁻¹ NaOH | 60 °C | Maximum degradation observed | [1] |
| Neutral (Water) | Ultrapure water | 60 °C | Degradation observed | [1][6] |
| Photolytic | UV 254 nm | Room Temperature | Most stable under this condition | [1][6] |
| Oxidative Stress | 3% H₂O₂ | 60 °C | Degradation observed | [1][6] |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or other suitable buffer components for HPLC mobile phase
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
pH meter
-
Water bath or oven for temperature control
-
UV light chamber for photostability testing
-
Volumetric flasks and pipettes
3. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N NaOH before analysis.[2]
-
Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 30% H₂O₂. Keep at room temperature or a specified temperature for a defined period.[2]
-
Thermal Degradation: Place the this compound solution in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 2 days).[2]
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.[1][6]
-
Neutral Hydrolysis: Mix the this compound stock solution with high-purity water and heat at a specified temperature (e.g., 60°C) for a defined period.[1][6]
5. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:
-
Analyze a control (unstressed) sample for comparison.
6. Data Analysis:
-
Calculate the percentage of this compound degradation by comparing the peak area of the stressed sample to the unstressed control.
-
Identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of this compound under stress.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Polymorphism in Commercial Sources of this compound: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Fusidic Acid Aqueous Solubility
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in aqueous solubility between this compound and its sodium salt?
A1: this compound is practically insoluble in water, a characteristic that poses challenges for its use in aqueous media.[1][2] In contrast, its sodium salt, sodium fusidate, is significantly more water-soluble.[3][4] For experiments requiring an aqueous solution, using the sodium salt is highly recommended.
Q2: What is the pKa of this compound and why is it important for solubility?
A2: The pKa of this compound in water is 5.35.[1][5][6][7] The pKa is the pH at which the compound exists as 50% ionized (deprotonated) and 50% non-ionized (protonated). The ionized form (fusidate) is more water-soluble than the non-ionized form. Therefore, the pH of your aqueous solution will critically determine the solubility of this compound. Above the pKa (pH > 5.35), solubility increases as more of the acid deprotonates into the soluble fusidate salt. Below the pKa (pH < 5.35), the compound will be predominantly in its less soluble free acid form and is likely to precipitate.
Q3: In which organic solvents can I dissolve this compound and its sodium salt?
A3: this compound is freely soluble in ethanol, acetone, chloroform, pyridine, and dioxane.[1][5] The sodium salt is soluble in organic solvents like ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[8][9]
Q4: How should I prepare a stock solution of this compound for use in aqueous buffers like PBS?
A4: Due to its low solubility in aqueous buffers, it is recommended to first prepare a concentrated stock solution of this compound sodium salt in an organic solvent like DMSO.[8][9] This stock can then be diluted with the aqueous buffer of your choice (e.g., PBS) to the final desired concentration. Be aware that the final concentration in the buffer may be limited and the aqueous solution is not recommended for storage for more than one day.[8][9]
Data Presentation: Solubility Overview
The following tables summarize the solubility of this compound and its sodium salt in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][2] |
| Ethanol (96%) | Freely Soluble (251.73 ± 0.01 mg/mL) | [1][10] |
| DMSO | ~100 mg/mL | [11] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Ether | Sparingly Soluble | [5] |
| Hexane | Sparingly Soluble | [5] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Solubility | Reference(s) |
| Water | Soluble (92 mg/mL) | [4][12][13] |
| Ethanol | ~12.5 mg/mL to 93 mg/mL | [8][9][12] |
| DMSO | ~14 mg/mL to 93 mg/mL | [8][9][12] |
| DMF | ~14 mg/mL | [8][9] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [8][9] |
Note: Solubility values can vary between different sources and batches. It is always recommended to perform small-scale solubility tests.
Troubleshooting Guide
Problem: My this compound precipitated after I added it to my aqueous buffer.
| Probable Cause | Suggested Solution |
| Incorrect Form Used: You used the free acid form of this compound, which is insoluble in water. | Use the more water-soluble sodium salt of this compound (sodium fusidate) for aqueous solutions.[3] |
| pH is too low: The pH of your final solution is below the pKa of this compound (~5.35), causing the less soluble free acid to form. | Ensure the pH of your final aqueous solution is above 6.0 to maintain the compound in its more soluble, deprotonated (fusidate) form. Adjust the pH of the buffer if necessary. |
| Concentration is too high: The final concentration exceeds the solubility limit in the aqueous buffer, even when using the sodium salt. | The solubility of sodium fusidate in buffered solutions is still limited (~0.5 mg/mL in a 1:1 DMSO:PBS solution).[8][9] Prepare a more concentrated stock in DMSO and use a higher dilution factor, or determine the maximum solubility in your specific buffer system experimentally. |
| Improper Dissolution Method: The compound was added directly to the buffer without an initial solubilization step. | For maximum solubility in aqueous buffers, first dissolve this compound sodium salt in DMSO and then dilute it with the aqueous buffer of choice.[8][9] |
Visual Guides and Workflows
Caption: Relationship between pH and this compound solubility.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound Sodium Salt in DMSO
Materials:
-
This compound Sodium Salt (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 10 mg of this compound Sodium Salt using a calibrated analytical balance and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
If complete dissolution is slow, gentle warming or sonication can be applied.[12]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly.[14][15]
Protocol 2: Preparation of a 10 µg/mL Working Solution in PBS (pH 7.4)
Materials:
-
10 mg/mL this compound Sodium Salt stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or appropriate labware
Procedure:
-
Thaw a vial of the 10 mg/mL stock solution.
-
Perform a serial dilution. For example, to prepare 1 mL of a 10 µg/mL working solution:
-
Add 999 µL of sterile PBS (pH 7.4) to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mg/mL stock solution to the PBS.
-
-
Vortex the tube immediately and thoroughly to ensure the compound is evenly dispersed and does not precipitate.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[8][9]
Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | 6990-06-3 [chemicalbook.com]
- 2. neutralpharma.com [neutralpharma.com]
- 3. Sodium fusidate | 751-94-0 [chemicalbook.com]
- 4. This compound sodium salt - CAS-Number 751-94-0 - Order from Chemodex [chemodex.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Bacterial | CAS 6990-06-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 12. This compound sodium salt | Antibiotic | CAT | TargetMol [targetmol.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fusidic Acid Antibacterial Activity and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the antibacterial activity of fusidic acid.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antibacterial activity of this compound against Staphylococcus aureus?
A1: The antibacterial activity of this compound against Staphylococcus aureus is significantly enhanced at acidic pH levels compared to neutral or alkaline pH. This is demonstrated by a decrease in the Minimum Inhibitory Concentration (MIC) as the pH of the culture medium is lowered. For instance, studies have shown a substantial decrease in the MIC of this compound against S. aureus strain ATCC 25923 when the pH is reduced from 7.4 to 5.5.[1]
Q2: What is the underlying mechanism for the increased activity of this compound at acidic pH?
A2: The enhanced potency of this compound at acidic pH is attributed to increased accumulation of the drug within the bacterial cells.[1][2][3][4] An acidic environment facilitates greater uptake of this compound by S. aureus, leading to higher intracellular concentrations and consequently, more effective inhibition of protein synthesis. The mode of action of this compound, which is to inhibit bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome, is not altered by pH.[1][5][6][7]
Q3: Does pH affect the chemical stability of this compound in experimental conditions?
A3: this compound has been shown to be chemically stable in experimental conditions across a range of pH values, including acidic (pH 5.5) and neutral (pH 7.4) environments.[1] However, significant degradation can occur in strongly acidic and alkaline solutions under stress conditions.[8][9] For typical MIC testing in broth, this compound remains stable. Incomplete dissolution, however, may be observed at acidic pH (5.5) with concentrations exceeding 200 mg/L.[1]
Q4: Is the pH-dependent activity of this compound observed for other antibiotics as well?
A4: The effect of pH on antibacterial activity varies among different antibiotics. For example, while this compound's activity is enhanced at acidic pH, the activity of clindamycin is impaired under the same conditions, showing an increase in its MIC.[1][10] In contrast, the activity of linezolid remains largely unaffected by changes in pH within the range of 5.5 to 7.4.[1][10]
Q5: What are the implications of this compound's pH-dependent activity for its clinical use?
A5: The enhanced activity of this compound in acidic environments is clinically relevant for treating infections in anatomical sites with a naturally low pH, such as the skin and soft tissues, and within intracellular compartments like phagolysosomes where bacteria can reside.[1][10] This property may contribute to its efficacy in treating staphylococcal infections in these locations.
Troubleshooting Guides
Problem: Inconsistent MIC values for this compound at a specific pH.
-
Possible Cause 1: Inaccurate pH of the medium.
-
Solution: Ensure the pH of the Mueller-Hinton broth is accurately adjusted and buffered. Verify the pH of each batch of media before inoculation.
-
-
Possible Cause 2: Fluctuation of pH during bacterial growth.
-
Solution: Use a well-buffered medium to maintain a stable pH throughout the incubation period. Consider monitoring the pH of the culture at the end of the experiment.
-
-
Possible Cause 3: Incomplete dissolution of this compound.
-
Solution: At acidic pH (e.g., 5.5), ensure that the concentration of this compound does not exceed its solubility limit (visible particulate matter may appear above 200 mg/L).[1] Prepare stock solutions in an appropriate solvent and ensure complete dissolution before adding to the broth.
-
Problem: No significant difference in this compound activity observed between neutral and acidic pH.
-
Possible Cause 1: Incorrect bacterial strain.
-
Solution: Verify the identity and susceptibility profile of the S. aureus strain being used. The pH effect has been well-documented for strains like ATCC 25923.
-
-
Possible Cause 2: Inappropriate experimental conditions.
-
Solution: Review the experimental protocol to ensure all parameters, including incubation time, temperature, and inoculum size, are consistent with standard methods for MIC determination.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against S. aureus ATCC 25923 at Different pH Values.
| Antibiotic | MIC (mg/L) at pH 7.4 | MIC (mg/L) at pH 5.5 |
| This compound | 0.25 | 0.0078 |
| Clindamycin | 0.125 | 4 |
| Linezolid | 2 | 2 |
Data sourced from Lemaire et al., 2011.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol is based on the broth microdilution method.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound powder
-
Sterile 96-well microtiter plates
-
Buffers for pH adjustment (e.g., phosphate buffer)
-
Spectrophotometer or microplate reader
-
Sterile tubes and pipettes
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the broth into separate sterile containers for each pH value to be tested (e.g., pH 7.4 and pH 5.5).
-
Adjust the pH of each broth using an appropriate sterile buffer. Confirm the final pH with a calibrated pH meter.
-
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted MHB in separate tubes for each pH value.
-
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate pH-adjusted MHB into each well of a 96-well plate.
-
Add 50 µL of the corresponding this compound dilutions to the wells.
-
Add 50 µL of the diluted bacterial suspension to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
-
Visualizations
Caption: Workflow for determining the MIC of this compound at different pH values.
Caption: Relationship between acidic pH and enhanced this compound activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of this compound against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Activity of this compound against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fusidic Acid and Linezolid: A Comparative Analysis of Efficacy in Clinical Trials
In the landscape of antibacterial agents targeting gram-positive infections, particularly those caused by Staphylococcus aureus, both fusidic acid and linezolid have emerged as crucial therapeutic options. This guide provides a detailed comparison of their efficacy as demonstrated in clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the available evidence.
Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Clinical trials have established that oral this compound is non-inferior to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI). A significant phase 3, randomized, double-blind, multicenter trial involving 716 patients with ABSSSI (cellulitis, wound infection, or major cutaneous abscesses) demonstrated comparable efficacy between the two drugs.[1]
The primary endpoint, defined as an early clinical response at 48-72 hours (a reduction of 20% or more in the lesion's surface area), was met by 87.2% of patients in the this compound group and 86.6% in the linezolid group in the intent-to-treat analysis.[1] Investigator-assessed clinical success rates at the end of therapy (approximately day 10) and at a post-therapy evaluation (7-14 days later) further supported the non-inferiority of this compound.[1]
A phase 2, adaptive design, randomized, double-blind, multi-center study also showed that a loading-dose regimen of this compound had comparable efficacy, safety, and tolerability to linezolid for treating acute gram-positive bacterial skin and skin structure infections.[2][3]
Quantitative Efficacy Data in ABSSSI
| Outcome | This compound | Linezolid | Study Population |
| Early Clinical Response (48-72h) | 87.2% | 86.6% | Intent-to-Treat[1] |
| Investigator-Assessed Response (End of Therapy) | 91.9% | 89.6% | Intent-to-Treat[1] |
| Investigator-Assessed Response (Post-Therapy Evaluation) | 88.6% | 88.5% | Intent-to-Treat[1] |
| Clinical Success Rate in patients with S. aureus | 96% (46 of 48) | 98% (47 of 48) | Microbiologically Evaluable[3] |
| Clinical Success Rate in patients with MRSA | 97% (30 of 31) | 100% (37 of 37) | Microbiologically Evaluable[3] |
Microbiological Efficacy
This compound has demonstrated potent activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In a phase 3 trial, this compound achieved a 100% success rate in eradicating MRSA in the microbiologically evaluable population at both the end of treatment and post-therapy evaluation.[1]
An in-vitro study further explored the activity of this compound against both extracellular and intracellular S. aureus. The study found that approximately 96% of recent MRSA isolates were susceptible to this compound.[4][5][6] Interestingly, the activity of this compound was enhanced at an acidic pH of 5.5, which was associated with increased drug accumulation in the bacteria.[4][6] In contrast, the activity of clindamycin decreased at acidic pH, while linezolid's activity remained unaffected by pH changes.[4][6] The intracellular activity of this compound against S. aureus within THP-1 cells was found to be similar to that of linezolid and clindamycin.[4][6]
Safety and Tolerability
In comparative clinical trials for ABSSSI, the safety profiles of this compound and linezolid were found to be comparable.[1] The rates of treatment-emergent adverse events were similar between the two groups (37.9% for this compound vs. 36.1% for linezolid).[1] The most frequently reported adverse events were gastrointestinal in nature, occurring in 22.8% of patients receiving this compound and 18.2% of those receiving linezolid.[1]
Experimental Protocols
Phase 3 ABSSSI Clinical Trial (this compound vs. Linezolid)
-
Study Design: A randomized, double-blind, multicenter, non-inferiority trial.[1]
-
Patient Population: 716 adult patients with acute bacterial skin and skin structure infections, including cellulitis, wound infections, and major cutaneous abscesses.[1]
-
Treatment Arms:
-
This compound (oral formulation, sodium fusidate).
-
Linezolid.
-
-
Primary Endpoint: Early clinical response at 48-72 hours, defined as a ≥20% reduction from baseline in the surface area of redness, edema, or induration.[1]
-
Secondary Endpoints: Investigator-assessed clinical response at the end of therapy (approximately day 10) and at a post-therapy evaluation (7-14 days later).[1]
In-Vitro Activity Study of this compound
-
Objective: To evaluate the activity of this compound against recent MRSA isolates, the influence of pH on its activity, and its intracellular activity.[4][6]
-
Methods:
-
Determination of Minimum Inhibitory Concentration (MIC) for 94 MRSA isolates.[4][6]
-
Assessment of this compound's activity and bacterial accumulation at pH 7.4 and 5.5.[4]
-
Evaluation of drug accumulation and intracellular activity in THP-1 phagocytic cells infected with methicillin-susceptible S. aureus (MSSA) and MRSA.[4][6]
-
-
Comparators: Linezolid and Clindamycin.[4]
References
- 1. Sodium fusidate noninferior to linezolid for acute skin infections | MDedge [mdedge.com]
- 2. A randomized, double-blind phase 2 study comparing the efficacy and safety of an oral this compound loading-dose regimen to oral linezolid for the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Activity of this compound against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin. | Semantic Scholar [semanticscholar.org]
- 6. Activity of this compound against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusidic Acid Versus Mupirocin for Topical Impetigo Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Impetigo, a contagious superficial skin infection predominantly caused by Staphylococcus aureus and Streptococcus pyogenes, is a common dermatological condition, particularly in children. Topical antibiotics are the cornerstone of treatment for localized impetigo. This guide provides an in-depth, objective comparison of two of the most frequently prescribed topical agents: fusidic acid and mupirocin.
Executive Summary
Both this compound and mupirocin are effective topical treatments for impetigo, with numerous clinical trials demonstrating high cure rates.[1][2][3][4] The choice between these agents may be influenced by local antimicrobial resistance patterns, cost-effectiveness, and specific patient factors. Mupirocin may have a slight edge in efficacy in some studies, though many find the difference not to be statistically significant.[5][6] Conversely, this compound is often more cost-effective.[6][7][8] Concerns regarding bacterial resistance are pertinent for both agents, necessitating judicious use.
Data Presentation: Comparative Efficacy and Cost-Effectiveness
The following tables summarize quantitative data from comparative clinical studies.
Table 1: Clinical and Bacteriological Efficacy
| Study/Analysis | This compound Group | Mupirocin Group | Key Findings |
| Ahmed FZ, V AM (2019) [6][8] | Clinical Efficacy: 92% | Clinical Efficacy: 96% | Mupirocin was marginally more effective, but the difference was not statistically significant. |
| Mean Lesion Count Reduction: 4.24 to 0.24 | Mean Lesion Count Reduction: 4.16 to 0.14 | Both showed significant reduction in lesion count. | |
| Mean Wound Area Reduction (cm²): 3.24 to 0.34 | Mean Wound Area Reduction (cm²): 3.45 to 0.17 | Both showed significant reduction in wound area. | |
| Mean SSI Score Reduction: 2.32 to 0.14 | Mean SSI Score Reduction: 2.44 to 0.08 | Both showed significant reduction in SSI scores. | |
| Randomized Clinical Trial (2015) [5] | Mean Lesion Count Reduction: 4.64 to 0.44 | Mean Lesion Count Reduction: 4.35 to 0.16 | Mupirocin was marginally more effective, but the difference was not statistically significant. |
| Mean Lesion Size Reduction: 3.28 to 0.18 | Mean Lesion Size Reduction: 3.44 to 0.11 | Both showed significant reduction in lesion size. | |
| Koning S, et al. (Cochrane Review) [9] | Pooled data from 4 RCTs (n=440) | Pooled data from 4 RCTs (n=440) | No statistically significant difference in cure rates for non-bullous impetigo. |
| Double-blind, Randomized Trial [10] | Clinical Cure: 18/35, Improvement: 15/35 | Clinical Cure: 18/35, Improvement: 15/35 | Efficacy was similar in terms of clinical resolution and improvement. |
| Bacteriological Cure Rate: 87% (27/31) | Bacteriological Cure Rate: 97% (30/31) | Mupirocin showed a higher bacteriological cure rate. |
Table 2: Cost-Effectiveness and Adverse Events
| Study | This compound | Mupirocin | Adverse Events |
| Ahmed FZ, V AM (2019) [6][8] | Cost to treat one case: INR 46 | Cost to treat one case: INR 72 | Mild skin irritation reported in 3 cases in each group. |
| Comparative Study [7] | Cost to treat one case: INR 46 | Cost to treat one case: INR 72 | Adverse effects were mild and did not require discontinuation of the drug. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are outlines of typical experimental protocols employed in comparative studies of this compound and mupirocin for impetigo.
Patient Selection Criteria
Inclusion Criteria:
-
Clinical diagnosis of primary impetigo (bullous or non-bullous).[11][12]
-
Age typically ranges from 2 to 14 years.[12]
-
A minimum score on a severity scale, such as the Skin Infection Rating Scale (SIRS) ≥ 4 or a Pus Score ≥ 1.[12]
-
Informed consent from the patient or guardian.[7]
Exclusion Criteria:
-
Known hypersensitivity to this compound or mupirocin.[7][11]
-
Complicated skin infections requiring systemic antibiotics.[7][11]
-
Concurrent use of other topical or systemic antibiotics.
-
Immunocompromised status (e.g., HIV, diabetes mellitus, corticosteroid therapy).[11]
Treatment Regimen
-
This compound: Typically applied as a 2% cream or ointment, three times daily for 5 to 7 days.[2][4][7]
-
Mupirocin: Typically applied as a 2% ointment, two to three times daily for 5 to 7 days.[2][10]
Clinical Assessment
Clinical efficacy is assessed at baseline and at the end of the treatment period. The primary endpoints often include:
-
Clinical Cure/Success: Defined as the complete resolution of lesions, with a score of 0 on a severity scale for key signs like pus and crusting.[4]
-
Severity Scoring Systems:
-
Skin Infection Rating Scale (SIRS): This scale assesses various signs and symptoms of skin infection. Different versions have been used in clinical trials. One version includes seven signs (exudate/pus, crusting, erythema/inflammation, tissue warmth, tissue edema, itching, and pain) rated on a scale of 0 (absent) to 6 (severe), with a maximum total score of 42. Another version uses five signs (blistering, exudate/pus, crusting, erythema/inflammation, and itching/pain) rated from 0 to 3, with a maximum total score of 15. It is important to note that the SIRS has not been formally validated.
-
Scoring System of Impetigo (SSI): This system grades lesions based on parameters such as erythema, edema, vesiculation, pustulation, and crusting.[3][11]
-
Microbiological Assessment
-
Sampling: Samples are collected from the lesions at baseline and post-treatment. For non-bullous impetigo, a swab is taken from the moist base of a lesion after lifting the crust.[13] For bullous impetigo, fluid is aspirated from an intact blister.[13]
-
Microscopy: Gram staining of the sample can provide a rapid preliminary identification of the causative organism (Gram-positive cocci in chains for Streptococcus or clusters for Staphylococcus).[13]
-
Culture and Identification: Samples are cultured on appropriate media (e.g., blood agar, mannitol salt agar) to isolate and identify the bacterial pathogens.
-
Antimicrobial Susceptibility Testing: The isolated bacteria are tested for their susceptibility to this compound, mupirocin, and other relevant antibiotics.
-
Bacteriological Cure: Defined as the eradication of the baseline pathogen from the post-treatment culture.
Mechanisms of Action
This compound and mupirocin have distinct mechanisms of action, which is a key factor in the context of antimicrobial resistance.
-
This compound: This agent inhibits bacterial protein synthesis by preventing the dissociation of elongation factor G (EF-G) from the ribosome.
-
Mupirocin: Mupirocin inhibits bacterial protein synthesis by reversibly binding to and inhibiting isoleucyl-tRNA synthetase.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and mupirocin for impetigo.
Comparative Logic
This diagram provides a logical comparison of the key attributes of this compound and mupirocin for the topical treatment of impetigo.
Conclusion
References
- 1. Validity of Outcome Measures - Clinical Review Report: Ozenoxacin 1% Cream (Ozanex) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijbcp.com [ijbcp.com]
- 5. criver.com [criver.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitation of Major Human Cutaneous Bacterial and Fungal Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idsociety.org [idsociety.org]
- 9. Clinical Guidance for Group A Streptococcal Impetigo | Group A Strep | CDC [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Head-to-Head Showdown: Fusidic Acid vs. Vancomycin for MRSA Infections
A Comparative Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant therapeutic challenge, necessitating a thorough evaluation of available antimicrobial agents. While vancomycin has long been a cornerstone of anti-MRSA therapy, concerns over its efficacy and potential for toxicity have prompted a re-evaluation of older drugs like fusidic acid. This guide provides a detailed, data-driven comparison of this compound and vancomycin, focusing on their performance in head-to-head studies and other relevant comparative data for the treatment of MRSA infections.
In Vitro Susceptibility
In vitro studies are fundamental to understanding the potential activity of an antimicrobial agent against a specific pathogen. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and vancomycin against MRSA isolates from various studies.
| Study (Year) | Antibiotic | MRSA Isolates (n) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
| Pfaller et al. (2016)[1] | This compound | 1,804 | 0.12 | 0.12 | 99.8% (at ≤1 μg/mL) |
| Foldes et al. (1983)[2] | Vancomycin | 18 | - | - | 100% |
| Castanheira et al. (2016)[1] | Vancomycin | - | - | - | 100% |
| Unal et al. (2015)[3] | This compound | 2,018 (S. aureus) | - | - | 92.9% |
| Jones et al. (2011)[4] | This compound | MRSA | 0.125 - 0.5 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and vancomycin for the treatment of MRSA infections are limited. Much of the available clinical data for this compound comes from studies on skin and soft tissue infections (SSTIs), often in combination with other agents. Vancomycin, as a standard of care, has been more extensively studied, frequently serving as a comparator for newer antibiotics.
A study on experimental endocarditis in rabbits caused by MRSA found that vancomycin alone was as effective as a combination of vancomycin and this compound[5]. In this model, this compound monotherapy was not effective and led to the emergence of resistance[5].
For SSTIs, oral this compound has demonstrated high cure rates for S. aureus infections, ranging from 91-99%[6]. In a study of complicated skin and soft-tissue infections (cSSTI) caused by MRSA, the clinical success rate for daptomycin was 75% compared to 69% for vancomycin[7]. Another meta-analysis of MRSA pneumonia treatment found that linezolid was associated with significantly higher clinical cure and microbiological eradication rates compared to vancomycin[8]. While not a direct comparison with this compound, these studies provide context for vancomycin's performance in different MRSA infection types.
Safety and Tolerability
The safety profiles of this compound and vancomycin are distinct. Vancomycin is associated with nephrotoxicity and "red man syndrome," an infusion-related reaction[9][10]. An umbrella review of meta-analyses found that vancomycin posed a higher risk of rash, pruritus, red man syndrome, and nephrotoxicity compared to alternatives[9]. This compound is generally well-tolerated, with gastrointestinal upset being the most common side effect. Reversible jaundice has also been reported, particularly with intravenous administration[11].
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution or agar dilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics against clinical isolates of MRSA.
-
Procedure: A standardized inoculum of MRSA is introduced into a series of wells or plates containing serial dilutions of the antibiotic. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth after a specified incubation period (typically 18-24 hours) at a controlled temperature.
-
Quality Control: Standardized reference strains of S. aureus (e.g., ATCC 29213) are included to ensure the accuracy and reproducibility of the results[1].
Animal Model of Endocarditis
-
Model: Experimental endocarditis is induced in rabbits by catheterizing the right side of the heart to produce sterile vegetations on the tricuspid valve, followed by intravenous inoculation with a clinical isolate of MRSA.
-
Treatment: Animals are randomized to receive treatment with this compound, vancomycin, a combination of both, or no treatment (control). Antibiotics are administered intravenously for a specified duration.
-
Outcome Measures: The primary outcome is the bacterial density (log₁₀ CFU/g) in the aortic valve vegetations at the end of the treatment period. The emergence of resistance during therapy is also monitored[5].
Mechanisms of Action
The following diagram illustrates the distinct mechanisms by which this compound and vancomycin inhibit bacterial growth.
Figure 1: Mechanisms of action for this compound and vancomycin.
Comparative Clinical Trial Workflow
The logical flow of a head-to-head clinical trial comparing two antibiotics for the treatment of MRSA infections is depicted in the diagram below.
Figure 2: Generalized workflow of a comparative clinical trial.
Conclusion
Both this compound and vancomycin demonstrate potent in vitro activity against MRSA. Vancomycin has a long history of use and is considered a standard of care for severe MRSA infections, although its efficacy can be limited in certain clinical scenarios and it carries a risk of significant adverse effects[9][10]. This compound exhibits excellent in vitro activity and has shown high cure rates in staphylococcal skin and soft tissue infections[1][6]. However, the potential for resistance development with monotherapy is a concern, as highlighted in the experimental endocarditis model[5].
The current body of evidence does not support the superiority of one agent over the other across all MRSA infection types. The choice between this compound and vancomycin should be guided by the site and severity of infection, local resistance patterns, and patient-specific factors. For serious systemic MRSA infections, vancomycin remains a primary option, while this compound may be a valuable alternative, particularly for SSTIs, and is often used in combination with other agents to mitigate resistance. Further well-designed, head-to-head clinical trials are warranted to more clearly define the comparative efficacy and safety of these two important anti-MRSA agents.
References
- 1. Activity of this compound Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro effects of vancomycin, rifampicin, and this compound, alone and in combination, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of this compound (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alone or in combination with vancomycin for therapy of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of complicated skin and soft-tissue infections caused by resistant bacteria: value of linezolid, tigecycline, daptomycin and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of vancomycin versus linezolid in pneumonia with proven methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nosocomial methicillin-resistant Staphylococcus aureus (MRSA) pneumonia: linezolid or vancomycin? - Comparison of pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral vs. Topical Fusidic Acid: A Comparative Analysis for Researchers
Fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, is available in both oral and topical formulations. This guide provides a detailed comparison of these formulations for researchers, scientists, and drug development professionals, focusing on their performance, supported by experimental data.
Data Presentation
Pharmacokinetic Parameters
| Parameter | Oral this compound | Topical this compound | Source(s) |
| Bioavailability | High (>90% for film-coated tablets) | Low systemic absorption | [1][2] |
| Protein Binding | Highly protein-bound (97-99%) | Not applicable for systemic comparison | [2] |
| Peak Serum Concentration (Cmax) | 39 ± 5 mg/L (250 mg dose), 102 ± 11 mg/L (500 mg dose) | Negligible | [3] |
| Skin Blister Fluid Concentration | 21 ± 5 mg/L (250 mg dose), 79 ± 11 mg/L (500 mg dose) | High local concentrations, but not quantified in the same manner | [3][4] |
| Half-life | Approximately 5-6 hours in adults | Not applicable for systemic comparison | [2] |
Clinical Efficacy in Skin and Soft Tissue Infections
| Indication | Oral this compound | Topical this compound (2% Sodium Fusidate) | Source(s) |
| Superficial Soft-Tissue Infections | Slower healing time compared to topical formulation | Significantly shorter healing time compared to oral antibiotics (clindamycin, erythromycin, or flucloxacillin) | [5][6] |
| Impetigo (Non-bullous) | May be less effective than topical antibiotics for limited disease | May be slightly more effective than oral erythromycin for limited non-bullous impetigo | [7] |
| Impetigo (General) | Cure rates of 91-99% for S. aureus and 75-85% for S. pyogenes | Clinical cure rate of 55% after one week (compared to 13% for placebo) | [8][9] |
| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | Comparable efficacy to oral linezolid | Not typically used for ABSSSI | [10] |
Adverse Effects
| Formulation | Common Adverse Effects | Serious but Rare Adverse Effects | Source(s) |
| Oral | Gastrointestinal issues (nausea, vomiting, diarrhea), flatulence, anorexia, abdominal pain, dyspepsia | Liver toxicity (elevated transaminases, jaundice) | [11][12] |
| Topical | Mild skin irritation (redness, itching, burning sensation) at the application site (less than 1 in 100 people) | Allergic reactions (rash, swelling), conjunctivitis, hives (urticaria) (less than 1 in 1,000 people) | [13][14] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. Control wells (bacteria without antibiotic and broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol assesses the penetration of a topical formulation through the skin.
-
Skin Preparation: Excised human or animal (e.g., pig ear) skin is mounted on a Franz-type diffusion cell, separating the donor and receptor compartments. For modeling diseased skin, the barrier can be impaired by techniques like tape stripping.[15][16][17]
-
Formulation Application: The topical this compound formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid (e.g., phosphate-buffered saline) and replaced with fresh fluid.
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation rate.
Animal Model for In Vivo Efficacy Testing (Rat Excision Wound Infection Model)
This model evaluates the antibacterial efficacy of a topical formulation in a living organism.[18][19]
-
Animal Preparation: Anesthetized rats have a full-thickness excision wound created on their dorsal side.
-
Infection: The wound is inoculated with a standardized suspension of a pathogenic bacterium, such as S. aureus.
-
Treatment: After a set period to allow for infection establishment, the wound is treated with the topical this compound formulation or a control.
-
Evaluation: The wound is monitored over several days for signs of healing and reduction in bacterial load. This can be assessed through visual scoring, measurement of wound size, and microbiological analysis of tissue biopsies to determine CFU counts.
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. This compound pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levels of this compound in skin blister fluid and serum after repeated administration of two dosages (250 and 500 mg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. A comparison of sodium fusidate ointment ('Fucidin') alone versus oral antibiotic therapy in soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review: topical mupirocin or this compound may be more effective than oral antibiotics for limited non-bullous impetigo | Evidence-Based Nursing [ebn.bmj.com]
- 8. This compound in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound cream in the treatment of impetigo in general practice: double blind randomised placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind phase 2 study comparing the efficacy and safety of an oral this compound loading-dose regimen to oral linezolid for the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Retrospective Clinical Trial of this compound versus Petrolatum in the Postprocedure Care of Clean Dermatologic Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Side effects of this compound - NHS [nhs.uk]
- 15. Development of an in vitro skin permeation model simulating atopic dermatitis skin for the evaluation of dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. Nanocrystals of this compound for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Validating Fusidic Acid Susceptibility Test Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for determining the susceptibility of bacteria, particularly Staphylococcus aureus, to Fusidic Acid. Accurate susceptibility testing is crucial for effective clinical treatment and for monitoring the emergence of resistance. This document outlines the performance of various testing methodologies, presents supporting experimental data, and details the protocols for key experiments.
Comparison of this compound Susceptibility Testing Methods
The validation of this compound susceptibility test results relies on standardized methods, with the most recognized guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). The primary methods for routine testing include broth microdilution (BMD), disk diffusion, and gradient diffusion (Etest).
1.1. Data Presentation: Performance of Susceptibility Testing Methods
The following tables summarize the interpretive criteria and performance of these methods based on published studies. Broth microdilution is generally considered the reference method for determining the Minimum Inhibitory Concentration (MIC).
| Table 1: Interpretive Breakpoints for Staphylococcus aureus | |||
| Method | Organization | Susceptible | Resistant |
| Broth Microdilution (MIC, µg/mL) | EUCAST | ≤ 1 | > 1 |
| Proposed CLSI-harmonized | ≤ 1 | ≥ 4 | |
| Skov et al. (2001) | ≤ 0.5 | ≥ 2 | |
| Disk Diffusion (Zone Diameter, mm) | EUCAST (10 µg disk) | ≥ 24 | < 24 |
| Proposed CLSI-harmonized (10 µg disk) | ≥ 22 | ≤ 19 | |
| Skov et al. (2001) (10 µg disk) | ≥ 21 | ≤ 18 |
| Table 2: Inter-method Agreement and Correlation | ||
| Comparison | Correlation Coefficient (r) | Categorical Agreement (%) |
| Broth Microdilution vs. 10 µg Disk Diffusion | 0.74 - 0.90 | 99.9% (with proposed harmonized breakpoints)[1][2][3] |
| Broth Microdilution vs. 5 µg Disk Diffusion | 0.76 | Not specified |
| Broth Microdilution vs. Etest | 0.77 | >99% |
| Table 3: Error Rates in Susceptibility Testing | |||
| Study/Method | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) |
| General acceptable limits | < 1.5 | < 3.0 | < 10.0 |
| Disk Diffusion vs. Agar Dilution (for Gram-positive cocci) | 1% (false susceptibility) | Not specified | Not specified |
Note: Very major errors (false susceptible), major errors (false resistant), and minor errors (discrepancy in intermediate category) are critical parameters for evaluating the performance of a susceptibility testing method. Data on these errors for this compound are limited in the reviewed literature.
Understanding this compound Resistance Mechanisms
Resistance to this compound in S. aureus is primarily mediated by three mechanisms:
-
Target site modification (fusA mutations): Alterations in the elongation factor G (EF-G), the target of this compound, prevent the antibiotic from binding effectively. Mutations in the fusA gene often lead to high-level resistance[4][5][6].
-
Target protection (FusB, FusC, FusD): The acquisition of fusB, fusC, or fusD genes results in the production of proteins that protect EF-G from the action of this compound. This is the most common mechanism of acquired resistance and typically confers low to moderate level resistance[4][7][8].
-
Ribosomal mutations (fusE): Mutations in the ribosomal protein L6, encoded by the fusE gene, can also confer resistance, although this is a less common mechanism[4][5].
The presence of different resistance mechanisms can influence the performance of susceptibility testing methods, particularly for disk diffusion, where isolates with fusB may show smaller zone sizes that can be difficult to interpret.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate susceptibility testing. The following are summarized protocols for the key methods.
3.1. Broth Microdilution (BMD) MIC Testing
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).
-
Preparation of Microdilution Plates: Aseptically dispense serial two-fold dilutions of the this compound stock solution into 96-well microtiter plates containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) on a non-selective agar plate. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
3.2. Disk Diffusion Testing
This method involves placing antibiotic-impregnated disks on an agar surface inoculated with the test organism.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for BMD.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
-
Application of Disks: Aseptically apply a this compound disk (typically 10 µg) to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter. Interpret the results based on the established breakpoints (see Table 1).
3.3. Gradient Diffusion (Etest) MIC Testing
The Etest uses a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.
-
Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the Mueller-Hinton agar plate as described for the disk diffusion method.
-
Application of Etest Strip: Aseptically apply the this compound Etest strip to the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Visualizing Experimental Workflows and Logical Relationships
4.1. Experimental Workflow for this compound Susceptibility Testing
The following diagram illustrates the general workflow for performing and validating this compound susceptibility tests in a clinical or research laboratory.
Caption: Workflow for this compound Susceptibility Testing.
4.2. Logical Relationship for Interpreting this compound Susceptibility Results
This diagram illustrates the decision-making process for interpreting this compound susceptibility results, taking into account the different testing methods and potential for resistance.
Caption: Interpretation Logic for this compound Susceptibility.
References
- 1. Performance of this compound (CEM-102) susceptibility testing reagents: broth microdilution, disk diffusion, and Etest methods as applied to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound and disk diffusion susceptibility testing criteria for gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Determinants of Resistance to this compound among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. portlandpress.com [portlandpress.com]
A Comparative Analysis of Fusidic Acid and Daptomycin Efficacy Against Staphylococci
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of fusidic acid and daptomycin against staphylococcal species, primarily Staphylococcus aureus. The information is supported by experimental data from in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in their evaluation of these antimicrobial agents.
Executive Summary
This compound, a bacteriostatic agent that inhibits protein synthesis, and daptomycin, a bactericidal lipopeptide that disrupts cell membrane function, are both important antibiotics in the management of staphylococcal infections. While both demonstrate potent activity, their distinct mechanisms of action, resistance profiles, and bactericidal kinetics present different advantages and limitations. This guide summarizes their comparative in vitro activity, including minimum inhibitory concentrations (MICs) and performance against biofilms, and discusses their mechanisms of action and resistance. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Data Presentation
In Vitro Susceptibility of Staphylococcus aureus
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and daptomycin against a large collection of Staphylococcus aureus isolates from a U.S. surveillance study. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| This compound | 1,804 | 0.12 | 0.12 | 99.8% (at ≤1 µg/ml) |
| Daptomycin | 1,804 | Not Reported | Not Reported | 99.9% |
Data sourced from a 2014 U.S. resistance surveillance program.[1]
Activity Against Staphylococcus aureus Biofilms
A study investigating the activity of this compound and daptomycin against Staphylococcus aureus biofilms in a dynamic in vitro model (CDC reactor) demonstrated the following reductions in bacterial viability when used as single agents.
| Antibiotic | Model | Bacterial Reduction |
| This compound | Dynamic (CDC Reactor) | Bacteriostatic (<1-log10 decrease in CFU) |
| Daptomycin | Dynamic (CDC Reactor) | Bacteriostatic (<1-log10 decrease in CFU) |
In this dynamic model, both agents alone were only bacteriostatic. However, when combined, this compound and daptomycin demonstrated a bactericidal effect.[2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of this compound and daptomycin
Procedure:
-
Prepare serial twofold dilutions of each antibiotic in MHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum of Staphylococcus aureus equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum
-
Stock solutions of this compound and daptomycin
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes containing MHB with the desired concentrations of the antibiotics (e.g., 1x, 4x, 8x MIC).
-
Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Murine Skin Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in treating localized skin infections.
Materials:
-
BALB/c mice
-
Staphylococcus aureus inoculum
-
Anesthetic agent
-
Topical or systemic formulations of this compound and daptomycin
Procedure:
-
Anesthetize the mice and shave a small area on their backs.
-
Induce a superficial skin abrasion or inject a suspension of S. aureus subcutaneously.
-
After a set period to allow the infection to establish, initiate treatment with the test antibiotics. This can be done topically by applying a cream or ointment to the infected area or systemically via injection.
-
Administer treatment at specified intervals for a defined duration (e.g., twice daily for 3-6 days).
-
At the end of the treatment period, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue) by plating on agar.
-
Compare the bacterial loads between treated and untreated control groups to assess the efficacy of the antibiotics.
Mandatory Visualizations
Mechanisms of Action and Resistance
The following diagrams illustrate the mechanisms of action and resistance for this compound and daptomycin.
References
- 1. Activity of this compound Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Combinations of Antistaphylococcal Antibiotics with this compound against Staphylococcal Biofilms in In Vitro Static and Dynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of daptomycin combinations with rifampicin, gentamicin, fosfomycin and this compound against MRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Potency of Fusidic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial potency of fusidic acid and its various structural analogs. The data presented is sourced from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Introduction to this compound
This compound is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1] It exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mechanism of action, which involves the inhibition of protein synthesis by targeting elongation factor G (EF-G), results in a low incidence of cross-resistance with other antibiotic classes.[2][4] These characteristics have sustained its clinical relevance, particularly for treating staphylococcal infections.[2][3] However, the emergence of resistance and its limited spectrum have prompted extensive research into the development of structural analogs with improved potency, expanded spectrum, and better resistance profiles.
Comparative Antibacterial Potency
The antibacterial potency of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of various this compound analogs against key bacterial strains.
Table 1: Antibacterial Potency (MIC) of this compound and its Structural Analogs
| Compound/Analog | Modification Site | Test Organism | MIC (µg/mL) | Reference |
| This compound | - | S. aureus ATCC 29213 | 0.1 - 0.625 | [5] |
| MRSA ATCC 43300 | 0.25 - 8 | [1][2] | ||
| E. faecium ATCC 19434 | 2 | [6] | ||
| FA-CP (a novel analog) | C-21 side chain | S. aureus (clinical isolates) | Potent, equivalent to FA | [6] |
| E. faecium (clinical isolates) | Potent, equivalent to FA | [6] | ||
| FA-resistant S. aureus (fusC) | 8 | [6] | ||
| 3-Keto-cephalosporin P1 | C-3 | S. aureus | 4 | [1][7] |
| MRSA | 8 | [1][7] | ||
| Cephalosporin P1 | - | S. aureus | 8 | [1] |
| MRSA | 8 | [1] | ||
| Compound 13 (C-21 ethanamide derivative) | C-21 | M. tuberculosis H37RvMa | 2.71 µM | [2][3] |
| FA-15 (C-3 aromatic side-chain analog) | C-3 | Staphylococcus spp. | 0.781–1.563 µM | [8] |
| Hydrogenated derivative (saturated C-24/25) | C-24/C-25 | S. aureus ATCC 6538 | 0.1 - 0.625 | [5] |
| Pyrazinecarboxamide-substituted analogs | C-3 | S. aureus (MRSA) | ≤ 0.25 | [9] |
| Spermine and Spermidine derivatives | C-3 | S. aureus, E. coli, A. baumannii, P. aeruginosa | Active | [9] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the antibacterial potency of compounds. The following are detailed methodologies for the commonly employed broth microdilution and agar dilution assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
-
Preparation of Microdilution Plates:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
The final volume in each well is typically 100 µL.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the test compound as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of molten Mueller-Hinton Agar (MHA) tubes.
-
Add the appropriate volume of the antimicrobial stock solution to each molten agar tube to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate a defined volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.
-
Visualizations
Mechanism of Action of this compound
This compound inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G). This diagram illustrates the key steps in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. youtube.com [youtube.com]
- 5. (PDF) Antimicrobial Activity of this compound and Disk [research.amanote.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
Meta-analysis of Clinical Outcomes for Fusidic Acid Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical outcomes associated with fusidic acid treatments, primarily focusing on its application in treating skin and soft tissue infections (SSTIs). The information is compiled from a range of systematic reviews and randomized controlled trials to offer an objective comparison with alternative therapies, supported by experimental data.
Executive Summary
This compound is a bacteriostatic antibiotic effective against Gram-positive bacteria, particularly Staphylococcus aureus. It functions by inhibiting bacterial protein synthesis.[1] Clinical evidence, largely from studies on impetigo, demonstrates that topical this compound is significantly more effective than placebo and shows comparable efficacy to another commonly used topical antibiotic, mupirocin.[2][3][4] While generally well-tolerated, the emergence of resistance is a clinical concern, necessitating judicious use. This guide synthesizes the available quantitative data on efficacy, safety, and resistance, details the experimental protocols of key clinical trials, and visualizes the underlying biological and experimental pathways.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize the quantitative data from meta-analyses and comparative clinical trials evaluating the efficacy and safety of this compound.
Table 1: Efficacy of Topical this compound vs. Placebo for Impetigo
| Outcome Measure | This compound Group | Placebo Group | Odds Ratio (95% CI) | Number Needed to Treat (NNT) | Citation |
| Clinical Cure (1 week) | 55% | 13% | 12.6 (5.0 to 31.5) | 2.3 | [3][5] |
| Bacterial Cure (1 week) | 91% | 32% | - | - | [5] |
Table 2: Comparative Efficacy of Topical this compound vs. Mupirocin for Impetigo
| Outcome Measure | This compound Group | Mupirocin Group | Odds Ratio (95% CI) | Conclusion | Citation |
| Clinical Efficacy (Cure/Improvement) | 92% | 96% | 1.76 (0.77 to 4.03) | No significant difference | [2][4][6] |
Table 3: Comparative Efficacy of Topical vs. Oral Antibiotics for Localized Impetigo
| Comparison | Outcome | Odds Ratio (95% CI) | Conclusion | Citation |
| Topical Antibiotics vs. Oral Erythromycin | Clinical Cure/Improvement | 0.48 (0.23 to 1.00) | Weak evidence for superiority of topical antibiotics | [2] |
| Topical Sodium Fusidate vs. Oral Antibiotics (Clindamycin, Erythromycin, or Flucloxacillin) | Days to Healing | - | Significantly shorter with topical sodium fusidate | [7] |
Table 4: Safety and Tolerability of Topical this compound
| Adverse Event Profile | Key Findings | Citations |
| Common Adverse Events | Generally well-tolerated with minimal adverse events reported in clinical trials for SSTIs.[8] When used topically, the most common side effect is mild skin irritation or rash at the site of application.[9] | [8][9] |
| Systemic Side Effects (Oral Administration) | Gastrointestinal issues (nausea, vomiting, abdominal pain), allergic reactions (rash, pruritus), and, less commonly, hematologic and neurologic events have been reported with oral this compound.[10][11] | [10][11] |
| Serious Adverse Events | No serious adverse events such as death, hospitalization, or hepatotoxicity were convincingly linked to this compound monotherapy in patients with skin infections.[11][12] | [11][12] |
| Contact Dermatitis | The risk of sensitization and contact dermatitis with topical this compound is considered low.[13] | [13] |
Experimental Protocols
Detailed methodologies from key clinical trials are crucial for interpreting the validity and applicability of their findings. Below are the protocols for pivotal studies cited in this guide.
Key Experiment 1: Topical this compound vs. Placebo for Impetigo
This section details the methodology of the randomized, double-blind, placebo-controlled trial by Koning S, et al. (2002), which provides robust evidence for the efficacy of this compound.[3][5]
-
Objective: To determine if 2% this compound cream improves the clinical outcome of impetigo in children compared to placebo, with both groups also receiving a povidone-iodine shampoo.[3][5]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 184 children aged 0-12 years with a clinical diagnosis of impetigo, recruited from general practices.[3]
-
Interventions:
-
Treatment Group: Application of 2% this compound cream three times daily for one week.
-
Control Group: Application of a placebo cream three times daily for one week.
-
Both Groups: Lesions were washed with povidone-iodine shampoo twice daily.[5]
-
-
Primary Outcome Measures:
-
Clinical Cure: Defined as the complete absence of lesions or lesions being dry without crusts at the one-week follow-up.
-
Bacterial Cure: Assessed by bacteriological swabs taken at baseline and at the one-week follow-up.[3]
-
-
Randomization and Blinding: The randomization process and allocation concealment were not detailed in the available summary. The trial was double-blind, meaning neither the participants and their parents nor the investigators were aware of the treatment allocation.
-
Statistical Analysis: The primary analysis was based on the intention-to-treat principle. The odds ratio for clinical cure was calculated.[3]
Key Experiment 2: Topical this compound vs. Topical Mupirocin for Impetigo
This section summarizes the methodology of a prospective, randomized, open-label, comparative study evaluating the efficacy and cost-effectiveness of topical this compound and mupirocin.[6][14]
-
Objective: To compare the clinical efficacy and cost-effectiveness of 2% this compound cream and 2% mupirocin ointment in the treatment of impetigo.[6]
-
Study Design: An open-label, prospective, randomized, parallel-group comparative study.[6]
-
Participants: 100 patients diagnosed with impetigo.[6]
-
Interventions:
-
Group 1 (n=50): Topical application of 2% this compound cream three times daily for one week.
-
Group 2 (n=50): Topical application of 2% mupirocin ointment three times daily for one week.[14]
-
-
Primary Outcome Measures:
-
Clinical Efficacy: Defined as the absence of lesions and a Skin and Soft Tissue Infection (SSI) score of zero after one week of treatment, with no new lesions appearing.
-
Cost-Effectiveness: Calculated based on the cost to successfully treat one case.[6]
-
-
Randomization: Patients were randomly allocated to one of the two treatment groups.
-
Statistical Analysis: Student's t-test (paired and unpaired) was used for statistical analysis, with a p-value of <0.05 considered significant.[6]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound.
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Primary mechanisms of this compound resistance.
Experimental Workflows
Caption: Generalized workflow of a randomized controlled trial.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A systematic review and meta-analysis of treatments for impetigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound cream in the treatment of impetigo in general practice: double blind randomised placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound cream in the treatment of impetigo in general practice: double blind randomised placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcap.in [ijcap.in]
- 7. A comparison of sodium fusidate ointment ('Fucidin') alone versus oral antibiotic therapy in soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. academic.oup.com [academic.oup.com]
- 11. The safety record of this compound in non-US markets: a focus on skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ideal Features of Topical Antibiotic Therapy for the Treatment of Impetigo: An Italian Expert Consensus Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Safety Operating Guide
Proper Disposal of Fusidic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of fusidic acid, emphasizing safety, environmental responsibility, and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Handle all chemical waste within a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]
-
Ignition Sources: Keep this compound away from heat and sources of ignition.[1][3]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Clearly label a dedicated and suitable waste container for this compound waste.[1][4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4]
-
Whenever possible, keep this compound in its original container.[4]
2. Container Management:
-
Ensure the waste container is made of a material compatible with this compound and is kept tightly closed when not in use.[1][5]
-
Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents and strong acids.[1][6]
3. Spill Management:
-
In the event of a spill, prevent the material from entering drains, sewers, or waterways.[1][2][3][7]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[5][6] For liquid spills, use an inert absorbent material to contain and collect the waste.[4][7]
-
Collect the spilled material and any contaminated absorbent into a suitable container for disposal.[1][3]
4. Disposal of Unused or Expired this compound:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]
-
Contact a licensed hazardous material disposal company to arrange for the collection and disposal of the waste.[2]
5. Empty Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.[4][8]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
Disposal Methods Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Controlled incineration at a licensed facility.[1][2] | Must be handled by a licensed hazardous waste disposal company.[2] |
| Contaminated Materials | Controlled incineration at a licensed facility.[1] | Includes contaminated PPE, absorbent materials, and labware. |
| Empty Containers | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1] | Follow local regulations for container disposal. Handle uncleaned containers as you would the chemical itself.[4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
References
Essential Safety and Handling of Fusidic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fusidic Acid, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and is harmful if swallowed.[1][2][3] High doses may be hepatotoxic (poisonous to the liver).[1] It can also cause skin and eye irritation.[4] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (EN 166) or goggles. A face shield may be necessary for larger quantities.[3][5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or low-protein, powder-free latex).[1] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[6][7] | Prevents skin contact with the substance. |
| Body Protection | A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[5][7] For larger quantities, a full protection suit may be required.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[8] For significant spills, a self-contained breathing apparatus may be necessary.[2][5] | Prevents inhalation of airborne particles. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not widely established, limits for general particulates can be applied.
| Jurisdiction/Organization | Exposure Limit (Respirable Fraction) | Exposure Limit (Total Dust) |
| US OSHA (PELs) - Table Z3 | 5 mg/m³ | 15 mg/m³ |
| US - Tennessee OELs | 5 mg/m³ | - |
| US - Michigan ELs | 5 mg/m³ | - |
| Canada - Prince Edward Island OELs | - | 10 mg/m³ (Inhalable particles) |
| US - Wyoming | 5 mg/m³ | - |
Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.[1]
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for safety and regulatory compliance.
Handling Protocol
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][6]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][6]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[2][8]
-
Disposal Plan
-
Waste Segregation:
-
Container Management:
-
Use containers that are compatible with this compound.
-
Store waste containers in a secure, designated, and well-ventilated area.[10]
-
-
Disposal:
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
